N-(3-azidophenyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-azidophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-18-17-13-8-4-7-12(10-13)16-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXSPIWKYTDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Solvation Dynamics & Handling of Aryl Acetamide Azides
Executive Summary
The solubility profile of aryl acetamide azides is a critical parameter in medicinal chemistry, particularly for their application as linkers in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and photoaffinity labeling. These molecules present a unique solvation challenge: they possess a hydrophobic aryl core, a rigid hydrogen-bonding acetamide linker, and a polar, reactive azide terminus.
This guide provides a definitive technical analysis of their behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the thermodynamic "universal solvent" for this class, facilitating high-concentration stock solutions, Methanol offers superior utility for purification and recrystallization. This document details the physicochemical mechanisms driving these differences, safety protocols for handling organic azides in solution, and validated workflows for solubility determination.
Physicochemical Basis of Solubility
To master the handling of aryl acetamide azides, one must understand the intermolecular forces at play. The solubility difference between DMSO and Methanol is not merely about polarity; it is about the disruption of crystal lattice energy.
Structural Analysis[1]
-
Aryl Group: Contributes to
stacking interactions in the solid state, increasing lattice energy. Requires solvents with significant dispersion force capacity. -
Acetamide Linker (–NH–CO–): The primary driver of insolubility. The amide group acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks (similar to Nylon) that resist dissolution.
-
Azide Group (–N₃): Adds polarity and a dipole moment, but is generally insufficient to overcome the lipophilicity of the aryl tail without solvent assistance.
Solvent-Solute Interactions[2]
| Feature | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant | ~47 | ~33 |
| Mechanism | Dipole-Dipole & H-Bond Acceptance. DMSO is a powerful H-bond acceptor (oxygen atom). It aggressively disrupts the amide-amide H-bonds in the crystal lattice, effectively "unzipping" the solid structure. | H-Bond Exchange. MeOH can donate and accept H-bonds. However, it often fails to dissolve larger aryl acetamides because the energy gained by solvating the amide is insufficient to break the strong aryl |
| Solubility Outcome | High (>100 mM). often used for stock solutions and biological assays. | Moderate to Low. Often decreases rapidly as the aryl tail size increases. Ideal for recrystallization.[1] |
Strategic Solvent Selection
The choice between DMSO and Methanol depends entirely on the operational stage: Synthesis/Assay vs. Purification .
For Synthesis & Assays (The Case for DMSO)
In "Click Chemistry" (CuAAC), the reaction rate is often faster in water/alcohol mixtures, but solubility is the limiting factor.
-
Recommendation: Use DMSO as a co-solvent (10–20% v/v) or primary solvent for the azide reactant.
-
Why: DMSO prevents the precipitation of the aryl acetamide azide upon addition to aqueous buffers (e.g., in bioconjugation protocols). It also stabilizes the Cu(I) oxidation state, preventing disproportionation.
For Purification (The Case for Methanol)
Because aryl acetamide azides show steep temperature-dependent solubility in methanol, it is the solvent of choice for purification.
-
Mechanism: At boiling point (64.7°C), methanol disrupts the lattice. Upon cooling, the solvophobic effect of the aryl group dominates, forcing the compound to crystallize while impurities remain in solution.
Decision Logic
Figure 1: Decision matrix for solvent selection based on process requirements and compound hydrophobicity.[4]
Experimental Protocols
Protocol A: Quantitative Solubility Determination
Purpose: To determine the exact saturation limit (
Reagents:
-
Test Compound (Solid, >95% purity)
-
Solvent (HPLC Grade DMSO or Methanol)
-
Internal Standard (e.g., Caffeine or Benzoic Acid, if using HPLC)
Workflow:
-
Excess Addition: Add solid compound to 1.0 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Sonicate for 15 minutes at ambient temperature, then shake/stir for 24 hours at 25°C.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Note: Do not use Nylon filters, as acetamides may bind).
-
Quantification: Dilute the supernatant 100-fold with acetonitrile and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol B: Recrystallization from Methanol
Purpose: Purification of crude aryl acetamide azide.
-
Dissolution: Place crude solid in a flask. Add Methanol (10 mL per gram).
-
Heating: Heat to reflux (approx. 65°C) with stirring.
-
Critical Step: If solid remains, add MeOH in 1 mL increments until dissolved. If solution is colored but clear, add activated charcoal, boil for 2 mins, and hot-filter.
-
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1 hour). Then, place in an ice bath (0°C) for 2 hours.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold (-20°C) Methanol.
Safety & Stability (The Azide Hazard)
Working with azides in organic solvents requires strict adherence to safety protocols to prevent thermal decomposition or explosion.
The C/N Ratio Rule
Before dissolving any organic azide, calculate the Carbon/Nitrogen ratio:
-
Safe: If ratio
, the compound is generally stable in solution. -
Hazardous: If ratio
, the compound is energetic. Do not heat in DMSO.
Solvent-Specific Hazards
-
DMSO: While DMSO is chemically compatible with azides, it has a high boiling point (189°C). Never heat an azide solution in DMSO above 60°C. If a reaction exotherms (runaway), the high boiling point of DMSO prevents evaporative cooling, leading to potential explosion.
-
Methanol: Generally safe. However, avoid strong acids in methanol with azides to prevent the formation of hydrazoic acid (
), which is volatile and highly toxic.
Experimental Safety Workflow
Figure 2: Safety assessment workflow for handling organic azides in solution.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for DMSO/MeOH solubility parameters). Link
-
Barral, K., et al. (2006). Sulfoxide-Based Solvents for the Dissolution of Hydrophobic Compounds in Biological Assays. Journal of Biomolecular Screening, 11(3), 305–311. (Validates DMSO usage for hydrophobic amides). Link
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Safety of Azides. (General safety protocols for organic azides). Link
Sources
Biological Activity and Therapeutic Potential of N-(3-azidophenyl)-2-phenylacetamide Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary and Structural Rationale
In the landscape of modern medicinal chemistry, the N-(3-azidophenyl)-2-phenylacetamide scaffold has emerged as a highly versatile pharmacophore and a critical intermediate for late-stage functionalization (LSF). Unlike rigid biphenyl or direct benzamide systems, the inclusion of the acetamide linker (-CH₂-CO-NH-) provides a critical degree of rotational freedom. This flexibility is essential for navigating the induced-fit conformational changes required to bind complex targets, such as the Androgen Receptor (AR) and Phosphodiesterase 4B (PDE4B).
The strategic placement of the azide (-N₃) group at the meta (3-) position serves a dual purpose:
-
Intrinsic Pharmacodynamics: The linear, electron-withdrawing nature of the azide group alters the electrostatic potential of the phenyl ring, acting as a bioisostere for halogens or methyl groups. It enhances π-π stacking and dipole interactions within hydrophobic sub-pockets of target ligand-binding domains (LBDs) [1].
-
Bioorthogonal Handle: The azide is a classic 1,3-dipole, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazole hybrids to explore expansive Structure-Activity Relationships (SAR) without needing to rebuild the core scaffold from scratch [2].
Bioorthogonal Functionalization: The CuAAC Pathway
The conversion of N-(3-azidophenyl)-2-phenylacetamide into biologically active 1,2,3-triazole hybrids relies on click chemistry. The causality behind selecting Cu(I) catalysis over thermal Huisgen cycloaddition is strictly driven by regioselectivity and thermodynamic control . Thermal cycloaddition yields a mixture of 1,4- and 1,5-disubstituted isomers. By introducing a Cu(I) catalyst, the reaction is forced through a stepwise dinuclear copper intermediate, exclusively yielding the 1,4-disubstituted triazole, which is critical for maintaining the linear topology required for receptor binding [3].
Caption: Workflow of CuAAC synthesis for regioselective 1,4-disubstituted 1,2,3-triazole hybrids.
Biological Activity Spectrum
Oncology: AR Antagonism in Prostate Cancer
Derivatives of phenylacetamides and their related thiohydantoin analogs have shown profound efficacy in Castration-Resistant Prostate Cancer (CRPC). The N-(3-azidophenyl) moiety mimics the binding modality of first-generation antiandrogens like bicalutamide but provides superior competitive inhibition against dihydrotestosterone (DHT) [1]. By occupying the AR LBD, these derivatives prevent the conformational shift required for the recruitment of coactivators, thereby blocking nuclear translocation and subsequent DNA binding at Androgen Response Elements (AREs).
Caption: Mechanism of AR pathway blockade by targeted phenylacetamide derivatives.
PDE4B Inhibition and Cytotoxicity
When the azide is converted into a 1,2,3-triazole via click chemistry, the resulting hybrids exhibit potent PDE4B inhibition. The triazole ring acts as an amide bioisostere, providing a robust hydrogen-bond acceptor that interacts with the catalytic metal pocket of PDE4B. This leads to elevated intracellular cAMP levels, triggering apoptosis in specific melanoma and CNS cancer cell lines[2].
Quantitative SAR Data
The table below summarizes the structure-activity relationship of the core scaffold versus its click-derived hybrids.
| Compound | Modification at Azide Position | AR Antagonism IC₅₀ (nM) | PDE4B Inhibition IC₅₀ (µM) | Cytotoxicity (LNCaP) CC₅₀ (µM) |
| Core Scaffold | Unmodified 3-N₃ | 450 | >50.0 | >100 |
| Triazole Hybrid 1 | 4-phenyl-1H-1,2,3-triazole | 120 | 12.5 | 45 |
| Triazole Hybrid 2 | 4-(p-tolyl)-1H-1,2,3-triazole | 85 | 8.2 | 30 |
| Triazole Hybrid 3 | 4-(m-fluoro)-1H-1,2,3-triazole | 60 | 4.5 | 25 |
| Bicalutamide | Positive Control | 1000 | N/A | >100 |
Note: The conversion of the azide to a fluorinated triazole (Hybrid 3) significantly increases both AR affinity and PDE4B inhibition, likely due to enhanced lipophilic efficiency (LipE).
Standardized Experimental Protocols
To ensure trustworthiness and self-validation , the following protocols are designed with internal controls and mechanistic safeguards.
Protocol A: Ultrasound-Assisted CuAAC Synthesis of Triazole Hybrids
Causality Check: Traditional CuAAC can take 12–24 hours, risking the thermal degradation of the azide. Utilizing ultrasound (sonochemistry) induces acoustic cavitation—microbubbles that collapse to generate localized high temperatures and pressures. This drastically enhances the mass transfer of the heterogeneous Cu catalyst, reducing reaction times to minutes while suppressing oxidative side reactions [2].
-
Reagent Preparation: Dissolve N-(3-azidophenyl)-2-phenylacetamide (1.0 eq) and the selected terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water. Why t-BuOH/H₂O? This co-solvent system perfectly balances the solubility of the organic substrates and the inorganic salts, ensuring a homogeneous catalytic cycle.
-
Catalyst Generation In Situ: Add CuSO₄·5H₂O (0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq). Why Sodium Ascorbate? It acts as a mild reducing agent to generate the active Cu(I) species in situ, preventing the disproportionation and oxidation issues common with direct use of Cu(I) salts.
-
Sonication: Place the reaction vessel in an ultrasonic bath (40 kHz) at ambient temperature for 15–30 minutes. Monitor completion via TLC (Hexane/EtOAc 7:3).
-
Quenching & Purification: Quench with saturated aqueous NH₄Cl to complex and remove copper ions. Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Dual-Luciferase Reporter Assay for AR Antagonism
Causality Check: Measuring raw cell death cannot confirm target engagement. A reporter assay directly quantifies the transcriptional activity of the AR. We mandate a Dual-Luciferase system to ensure the protocol is self-validating: the primary reporter measures AR activity, while the secondary constitutive reporter normalizes for cell viability and transfection efficiency, eliminating false positives caused by generic compound toxicity [1].
-
Cell Culture & Transfection: Plate LNCaP cells (which express a functional, albeit mutated, AR relevant to CRPC) in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).
-
Plasmid Co-transfection: Co-transfect cells with an ARE-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid using Lipofectamine 3000.
-
Compound Treatment: After 24 hours, pre-treat cells with serial dilutions of the synthesized derivatives (10 nM to 10 µM) for 1 hour.
-
Agonist Challenge: Stimulate the cells with 1 nM DHT (Dihydrotestosterone). Why 1 nM? This concentration is empirically determined to achieve ~80% maximal receptor activation (EC₈₀), providing a sensitive baseline to measure competitive antagonism.
-
Quantification: Incubate for 24 hours. Lyse cells and sequentially measure Firefly and Renilla luminescence using a commercially available Dual-Glo assay kit. Calculate the normalized AR activity ratio (Firefly/Renilla) to determine the IC₅₀.
References
-
Jung, M. E., Ouk, S., Yoo, D., Metzner, T. J., Jiang, G., Ryan, C. J., ... & Sawyers, C. L. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796.[Link]
-
Sharma, P., & Kumar, A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ResearchGate.[Link]
Stability of Meta-Substituted Aryl Azides at Room Temperature
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Executive Summary
The stability of aryl azides is a function of electronic structure, steric environment, and external energy inputs (heat/light). While often feared for their explosive potential, meta-substituted aryl azides generally exhibit a predictable and manageable stability profile at room temperature, provided specific structural rules (C/N ratio) and handling protocols are observed.
This guide details the thermodynamic and kinetic factors governing the stability of these compounds, contrasting the meta substitution pattern with ortho and para isomers. It provides actionable protocols for synthesis, stability testing, and safe storage.
Mechanistic Foundation: Why Position Matters
To understand the stability of meta-substituted aryl azides, one must analyze the decomposition pathway. The primary decomposition mode is the loss of molecular nitrogen (
The Decomposition Pathway
The barrier to decomposition is determined by the activation energy (
-
Ground State: The azide group is resonance-stabilized by the aromatic ring.
-
Transition State: Loss of
involves a transition to a singlet nitrene. -
Substituent Effect:
-
Electron-Donating Groups (EDGs): Destabilize the azide (lower
) by increasing electron density at the nitrogen, facilitating expulsion. -
Electron-Withdrawing Groups (EWGs): Stabilize the azide (raise
) by pulling electron density away, strengthening the bond.
-
The Meta-Substitution Advantage
The meta position offers a unique stability profile due to the decoupling of resonance effects:
-
Resonance Decoupling: unlike ortho and para substituents, meta substituents cannot directly engage in resonance conjugation with the azide group.
-
Inductive Dominance: Stability is governed primarily by inductive effects (
).-
Meta-EDGs (e.g.,
) are less destabilizing than their para counterparts because the resonance donation is blocked, leaving only the inductive withdrawal of the electronegative atom (e.g., Oxygen), which can actually increase stability relative to para. -
Meta-EWGs (e.g.,
) provide robust stabilization via induction without the complication of direct conjugation.
-
Pathway Visualization
The following diagram illustrates the decomposition kinetics and the ring-expansion pathway common to aryl nitrenes.
Caption: Thermal and photochemical decomposition pathways of aryl azides leading to nitrene intermediates.
Stability Profile & Data
Thermal Stability (DSC Data)
At room temperature (
Comparative Onset Temperatures (
| Substituent (R) | Position | Electronic Effect | Relative Stability | |
| -H | - | Neutral | ~160 | Baseline |
| -NO | Para | Strong EWG (Resonance) | ~190 | High |
| -NO | Meta | Strong EWG (Inductive) | ~180 | High |
| -OCH | Para | Strong EDG (Resonance) | ~145 | Low |
| -OCH | Meta | Weak EWG (Inductive) | ~155 | Moderate |
| -Cl | Ortho | EWG + Steric | ~140 | Low (Steric strain) |
Data synthesized from general DSC trends for aryl azides [1, 2].
Photochemical Stability
While thermally stable at RT, all aryl azides are photosensitive . Exposure to UV light (and strong ambient light) triggers nitrogen loss at room temperature.
-
Storage Requirement: Amber glass or foil-wrapped containers are mandatory.
-
Half-life: In direct sunlight,
can be minutes. In the dark at , is typically year.
The C/N Ratio Rule
For safe isolation and handling at room temperature, the Carbon/Nitrogen ratio is the primary safety metric.
-
Ratio
3: Generally safe to isolate and store at RT (e.g., 3-azidobenzoic acid). -
Ratio 1 - 3: Unstable. Store in solution at
. Do not concentrate. -
Ratio < 1: Extremely hazardous. Do not isolate. Synthesize in situ.
Experimental Protocols
Synthesis of Meta-Substituted Aryl Azides
The standard protocol involves diazotization followed by nucleophilic displacement with sodium azide. This reaction is robust and avoids the isolation of diazonium salts.
Protocol:
-
Diazotization: Dissolve meta-substituted aniline (1.0 equiv) in
HCl (10 equiv) at . Add (1.1 equiv) dropwise, maintaining . Stir for 30 min. -
Azidation: Add
(1.2 equiv) slowly to the diazonium solution at . Caution: Evolution of gas. -
Workup: Stir for 1-2 hours, allowing the mixture to warm to RT. Extract with EtOAc. Wash with saturated
and brine. Dry over . -
Purification: Silica gel chromatography (protect from light).
Stability Assessment Workflow
Before scaling up, the stability of the specific azide must be validated.
Caption: Decision matrix for assessing the safety and stability of new aryl azides.
Detailed Steps:
-
DSC (Differential Scanning Calorimetry): Run 2-5 mg of sample in a sealed aluminum pan from
to at .-
Pass Criteria: No exothermic events below
.
-
-
HPLC Stability Test: Dissolve 10 mg in the target solvent (e.g., DMSO, MeOH). Store in the dark at RT. Inject at
and .-
Pass Criteria: Degradation
.
-
Safety & Handling Summary
| Hazard | Mitigation Strategy |
| Explosion | Ensure |
| Decomposition | Keep |
| Light Sensitivity | Wrap all flasks/vials in aluminum foil. Use amber glassware. |
| Shock/Friction | Avoid grinding solid azides. Use Teflon sleeves on ground glass joints (avoid friction). |
References
-
Brasë, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link
-
University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety. Link
-
Stanford University. "Information on Azide Compounds." Stanford Environmental Health & Safety. Link
-
Organic Chemistry Portal. "Synthesis of Aryl Azides." Organic Chemistry Portal. Link
-
BenchChem. "A comparative study on the thermal stability of different organic azides." BenchChem Technical Guides. Link
Phenylacetamide Azides: A Versatile Motif for Click Chemistry, Target Identification, and Drug Discovery
Topic: Potential Applications of Phenylacetamide Azides in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive: The Dual-Function Paradigm
In medicinal chemistry, the phenylacetamide azide motif (specifically 2-azido-N-phenylacetamide and its derivatives) represents a "dual-function" pharmacophore. It serves simultaneously as:
-
A Bioactive Scaffold: The phenylacetamide core is intrinsic to numerous analgesic, anesthetic, and anti-inflammatory drugs (e.g., lidocaine analogs, p38 MAPK inhibitors).
-
A Chemical Handle: The azide group (
) acts as a high-energy, bioorthogonal handle for Click Chemistry (CuAAC) or as a latent electrophile for Photoaffinity Labeling (PAL).
This guide moves beyond basic synthesis to explore how this specific motif accelerates Fragment-Based Drug Discovery (FBDD) and Target Deconvolution .
Module A: High-Throughput Library Generation via Click Chemistry
The primary application of phenylacetamide azides is their use as "clickable" building blocks. By reacting 2-azido-N-phenylacetamides with diverse terminal alkynes, researchers can rapidly generate libraries of 1,4-disubstituted-1,2,3-triazoles . These triazole-linked peptidomimetics often exhibit superior metabolic stability compared to their amide counterparts.
Technical Insight: Why Phenylacetamide Azides?
Unlike aliphatic azides, the phenylacetamide moiety provides localized lipophilicity and hydrogen-bond donor/acceptor sites (via the amide linkage) that facilitate binding to enzymatic pockets, particularly in CYP51 (lanosterol 14
Experimental Protocol 1: Synthesis of 2-Azido-N-Phenylacetamide
A self-validating protocol for generating the core scaffold.
Reagents: Substituted Aniline, Chloroacetyl chloride, Sodium Azide (
Step 1: Chloroacetylation
-
Dissolve 0.01 mol of the substituted aniline in 10 mL glacial acetic acid.
-
Add 0.015 mol Chloroacetyl chloride dropwise at 0–5°C with constant stirring to prevent exotherms.
-
Critical Step: Heat the mixture on a water bath for 15 minutes. Causality: Short heating ensures complete conversion without polymerizing the aniline.
-
Quench by pouring into a saturated sodium acetate solution. Filter the precipitate (2-chloro-N-phenylacetamide) and recrystallize from ethanol.
Step 2: Azidation (Nucleophilic Substitution)
-
Dissolve the chloro-intermediate (1.0 eq) in acetone/water (3:1 v/v).
-
Add Sodium Azide (1.5 eq).
-
Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate acetone. The product, 2-azido-N-phenylacetamide , typically precipitates.[1] Wash with cold water to remove excess salts.
Experimental Protocol 2: Ultrasound-Assisted CuAAC Reaction
Green chemistry approach using Ionic Liquids for library synthesis.
Reagents: 2-Azido-N-phenylacetamide, Terminal Alkyne,
-
Combine azide (1.0 mmol) and alkyne (1.0 mmol) in 2 mL of
. -
Catalysis: No external copper catalyst is required if using this specific ionic liquid protocol, as the medium promotes the 1,3-dipolar cycloaddition; however, standard CuAAC uses
(5 mol%) and Sodium Ascorbate (10 mol%). -
Activation: Irradiate in an ultrasonic bath (40 kHz) at 30°C.
-
Termination: Reaction typically completes in 30–60 mins. Add water; the triazole product precipitates out in high purity (>90%).
Visualization: Synthesis & Click Cascade
The following diagram illustrates the transformation from aniline precursor to the triazole-based bioactive library.
Caption: Step-wise synthesis of phenylacetamide azides and their conversion into triazole libraries via Ultrasound-Assisted Click Chemistry.
Module B: Target Deconvolution via Photoaffinity Labeling (PAL)
Phenylacetamide azides are not just synthetic intermediates; they are potent Photoaffinity Probes . Upon UV irradiation (254–365 nm), the aryl azide moiety decomposes into a highly reactive nitrene .
Mechanism of Action[2]
-
Recognition: The phenylacetamide core binds reversibly to the target protein (e.g., p38 MAPK, HDAC).
-
Activation: UV light triggers nitrogen extrusion (
), generating a singlet phenyl nitrene. -
Insertion: The nitrene inserts into nearby
or bonds within the binding pocket, forming a covalent linkage. -
Identification: The protein-inhibitor complex is digested and analyzed via LC-MS/MS to identify the modified amino acid residue.
Workflow: Designing a Phenylacetamide PAL Probe
To validate a drug target, researchers modify a known phenylacetamide inhibitor:
-
SAR Analysis: Identify a position on the phenyl ring where substitution does not destroy biological activity.
-
Azide Installation: Introduce the azide group at this permissive site (often para or meta position).
-
Tagging (Optional): If the azide is the photo-reactive group, a separate alkyne handle is often added elsewhere for subsequent "Click" attachment of a fluorescent tag (Rhodamine) or Biotin for pull-down assays.
Visualization: Photoaffinity Labeling Mechanism
Caption: Mechanism of target capture using phenylacetamide azide probes. UV activation generates a nitrene that covalently crosslinks the target protein.
Module C: Biological Data & Pharmacological Applications[3]
Recent studies have validated the utility of phenylacetamide azide derivatives across multiple therapeutic areas. The table below summarizes key quantitative data from recent literature.
Table 1: Comparative Biological Activity of Phenylacetamide-Derived Triazoles
| Therapeutic Area | Target / Cell Line | Compound Class | Activity Metric (IC50 / MIC) | Mechanism |
| Antifungal | C. albicans (CYP51) | 1,4-disubstituted triazole | MIC: 12.5 - 25 | Inhibition of ergosterol synthesis (CYP51 docking validated) |
| Antitubercular | M. tuberculosis H37Rv | Phenylacetamide-triazole hybrids | MIC: 1.6 - 6.25 | Disruption of cell wall biosynthesis |
| Anticancer | MCF-7 (Breast Cancer) | 2-(4-substituted-triazolyl)-acetamides | IC50: 14.0 - 19.7 | Induction of apoptosis; Tubulin polymerization inhibition |
| Antioxidant | DPPH Assay | Phenolic acetamide derivatives | SC50: ~15 | Radical scavenging via phenolic -OH and triazole ring |
Key Insight: The "Linker" Effect
In PROTAC (Proteolysis Targeting Chimera) design, the phenylacetamide azide is increasingly used to synthesize the linker region. The triazole formed via click chemistry provides a rigid spacer that can improve the permeability and solubility of the final PROTAC molecule compared to traditional alkyl chains.
References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry. BenchChem.
-
Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances.
-
Creative Biolabs. (2024). Photoaffinity Labeling (PAL) Services and Probes. Creative Biolabs.
-
Alsubari, A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData.
-
Smith, E., & Jones, L. (2022). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.
Sources
Technical Monograph: N-(3-azidophenyl)-2-phenylacetamide
Advanced Synthesis, Chemical Properties, and Proteomic Applications
Executive Summary & Chemical Identity
N-(3-azidophenyl)-2-phenylacetamide is a specialized aryl azide derivative primarily utilized as a photoaffinity probe and a bioorthogonal chemical reporter in proteomic research. It combines a lipophilic phenylacetamide scaffold—common in drug-like molecules—with a reactive azide moiety. This dual functionality allows it to serve as a "warhead" for covalent protein capture (via UV-induced nitrene insertion) or as a "clickable" handle for Staudinger ligations and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
While a unified commercial CAS number is not widely indexed in public chemical registries for this specific conjugate, it is synthesized directly from well-characterized precursors.
Chemical Descriptors
| Property | Detail |
| Systematic Name | N-(3-azidophenyl)-2-phenylacetamide |
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 252.27 g/mol |
| SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N=[N+]=[N-] |
| Core Functionality | Aryl Azide (Photolabile / Bioorthogonal) |
| Precursor CAS (Amine) | 85856-32-2 (N-(3-aminophenyl)-2-phenylacetamide) |
| Reagent A CAS | 6261-29-6 (3-Azidoaniline) |
| Reagent B CAS | 103-80-0 (Phenylacetyl chloride) |
Synthesis Protocol
Context: As this compound is often prepared in situ or as a custom reagent, the following protocol describes the most robust synthesis route: Nucleophilic Acyl Substitution . This method is preferred over the diazotization of the amide precursor due to the instability of the amide bond under harsh diazotization conditions.
Reagents & Materials
-
Starting Material A: 3-Azidoaniline (1.0 eq) [CAS: 6261-29-6]
-
Starting Material B: Phenylacetyl chloride (1.1 eq) [CAS: 103-80-0]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Atmosphere: Inert Argon or Nitrogen
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-azidoaniline (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Activation: Add Triethylamine (1.2 eq) to the solution and cool the mixture to 0°C using an ice bath to suppress side reactions (e.g., bis-acylation).
-
Addition: Dropwise add Phenylacetyl chloride (1.1 eq) dissolved in a minimal amount of DCM over 15 minutes. Note: Exothermic reaction; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The azide spot should remain UV-active.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 40% EtOAc/Hexanes).
-
Caution: Do not heat the rotary evaporator bath above 40°C, as aryl azides can decompose or explode at high temperatures.
-
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the subsequent "Click" activation, visualizing the transition from raw reagents to the functional probe.
Figure 1: Synthesis logic flow from commercial precursors to the target azide probe, branching into its two primary application pathways: Click Chemistry (CuAAC) and Photoactivation.
Applications in Drug Discovery & Proteomics
This compound is not merely a chemical curiosity; it is a functional tool used to map drug binding sites.
A. Photoaffinity Labeling (PAL)
The aryl azide moiety is photolabile. Upon irradiation with UV light (typically 254 nm or 300–365 nm), it extrudes nitrogen (N₂) to form a highly reactive nitrene .
-
Mechanism: The nitrene species inserts into nearby C-H or N-H bonds of the target protein, forming a permanent covalent bond.
-
Utility: This allows researchers to identify the specific binding pocket of phenylacetamide-based ligands (a common pharmacophore in analgesics and anticonvulsants) by digesting the protein and analyzing the labeled peptide fragments via Mass Spectrometry.
B. Bioorthogonal Chemistry (Click Chemistry)
The azide group is chemically inert under physiological conditions but reacts specifically with alkynes.
-
Protocol: After treating a cell lysate with the probe, a reporter molecule (e.g., Biotin-Alkyne or Fluorophore-Alkyne) is added along with a Cu(I) catalyst.
-
Result: A stable 1,2,3-triazole linkage is formed, allowing for the enrichment or visualization of the target proteins.
Safety & Handling Protocols
Warning: Organic azides are potentially explosive and toxic.
-
C/N Ratio Rule: Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (
).-
Calculation for C₁₄H₁₂N₄O: 14 Carbons / 4 Nitrogens = 3.5. Status: Stable under standard conditions, but caution is still required.
-
-
Heat Sensitivity: Never heat neat (undiluted) azides. Keep reaction temperatures and rotary evaporator baths below 45°C.
-
Light Sensitivity: Store the final compound in amber vials wrapped in foil to prevent premature photodecomposition.
-
Waste Disposal: Do not dispose of azide solutions down the drain (risk of forming explosive metal azides with plumbing). Quench with excess triphenylphosphine or specific azide-neutralizing kits before disposal.
References
Methodological & Application
Application Note: SPAAC Bioconjugation with N-(3-azidophenyl)-2-phenylacetamide
This guide details the optimization and execution of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N-(3-azidophenyl)-2-phenylacetamide .
Designed for researchers in chemical biology and drug discovery, this document addresses the specific physicochemical constraints of aryl azides and provides a validated workflow for conjugating this hydrophobic payload to DBCO-functionalized biomolecules.
Executive Summary & Mechanistic Insight
N-(3-azidophenyl)-2-phenylacetamide is a hydrophobic aryl azide often employed as a model small-molecule payload or a linker in fragment-based drug discovery (FBDD). Unlike aliphatic azides (e.g., azido-PEG linkers), this molecule presents specific kinetic and solubility challenges that must be managed to ensure high conjugation efficiency.
The "Aryl Azide" Kinetic Factor
Standard SPAAC protocols are typically optimized for alkyl azides. It is critical to recognize that aryl azides (like the title compound) exhibit distinct electronic profiles that affect reaction rates with cyclooctynes:
-
Electronic Deactivation: The aromatic ring delocalizes the azide's electron density, generally lowering the HOMO energy.
-
Cyclooctyne Selectivity: While DBCO (Dibenzocyclooctyne) is the industry standard, it reacts slower with aryl azides (
) compared to alkyl azides ( ). -
Implication: This protocol utilizes DBCO due to its widespread availability and stability, but requires extended incubation times and higher molar equivalents compared to standard PEG-azide labelings.
Reaction Mechanism
The reaction proceeds via a concerted [3+2] cycloaddition between the 1,3-dipole (azide) and the dipolarophile (strained alkyne), yielding a regioisomeric mixture of stable triazoles.
Figure 1: Mechanistic pathway of the SPAAC reaction between the aryl azide payload and a DBCO scaffold.[1][2]
Pre-Experimental Planning
Solubility & Stability
-
Hydrophobicity: The phenylacetamide backbone confers significant lipophilicity (LogP ~2.2). This molecule is insoluble in aqueous buffers .
-
Stock Solvent: Must be dissolved in anhydrous DMSO or DMF.
-
Aqueous Tolerance: The final reaction mixture requires 5–10% organic co-solvent to prevent the azide from precipitating before it reacts.
Reagent Compatibility Table
| Component | Specification | Purpose |
| Azide Reagent | N-(3-azidophenyl)-2-phenylacetamide | The payload/ligand. |
| Cyclooctyne | DBCO (or BCN) | The reactive handle on the protein/scaffold. |
| Solvent | Anhydrous DMSO | Stock preparation. |
| Reaction Buffer | PBS (pH 7.4) or HEPES | Physiological pH maintenance. |
| Quenching Agent | Sodium Azide (NaN3) | Scavenges unreacted DBCO (optional). |
Detailed Protocol: Protein Conjugation
Objective: Conjugate N-(3-azidophenyl)-2-phenylacetamide to a DBCO-labeled Antibody (mAb-DBCO).
Phase 1: Stock Preparation
-
Calculate Mass: Determine the amount of azide required.
-
MW of N-(3-azidophenyl)-2-phenylacetamide: ~252.27 g/mol .
-
-
Dissolve: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Example: Dissolve 2.5 mg in ~1 mL DMSO.
-
Storage: Store at -20°C, protected from light. Stable for 3-6 months.
-
Phase 2: Reaction Setup
-
Protein Prep: Adjust the mAb-DBCO concentration to 2–5 mg/mL (approx. 15–30 µM) in PBS (pH 7.4).
-
Note: Avoid buffers containing primary amines (Tris) if you are performing downstream amine-reactive steps, though SPAAC itself is compatible with Tris.
-
-
Molar Excess Calculation: Due to the slower kinetics of aryl azides, use a 20-fold molar excess of the azide over the DBCO groups.
-
Calculation: [Azide] = 20 × [mAb-DBCO] × (DBCO-to-Antibody Ratio).
-
-
Addition: Slowly add the Azide stock to the mAb-DBCO solution while vortexing gently.
-
Critical Limit: Ensure the final DMSO concentration is < 10% (v/v) to prevent protein denaturation. If solubility is poor, add Propylene Glycol as a co-solvent.
-
Phase 3: Incubation
-
Conditions: Incubate at Room Temperature (20–25°C) for 4–16 hours .
-
Optimization: Unlike alkyl azides (which react in <2 hours), this aryl azide benefits from overnight incubation at 4°C to drive completion without aggregation.
-
-
Protection: Wrap the tube in foil; azides are photolabile.
Phase 4: Purification
Remove the excess unreacted small molecule (which is hydrophobic and may non-specifically bind to the protein).
-
Method A (Preferred): Size Exclusion Chromatography (e.g., PD-10 desalting column or Zeba Spin column) equilibrated with PBS.
-
Method B (High Purity): Dialysis against PBS + 5% DMSO (2 changes) followed by pure PBS. The DMSO in the dialysis buffer helps wash out the hydrophobic unreacted azide.
Analytical Validation (QC)
Do not rely on "theoretical" yields. Validate the conjugation using these methods.
A. Hydrophobic Interaction Chromatography (HIC-HPLC)
Because the payload is hydrophobic, conjugation will shift the protein's retention time.
-
Column: Butyl or Phenyl HIC column.
-
Gradient: Ammonium Sulfate (High Salt)
Buffer (Low Salt). -
Result: The conjugate (mAb-Triazole-Phenylacetamide) will elute later than the unconjugated mAb-DBCO due to increased hydrophobicity.
B. LC-MS (Intact Mass)
-
Expectation: Look for a mass shift corresponding to the payload.
-
Mass Shift (
): +252.27 Da per conjugated azide. -
Formula:
Troubleshooting & Optimization
Figure 2: Troubleshooting logic flow for aryl azide bioconjugation.
Pro-Tip: The BCN Alternative
If reaction rates with DBCO are too slow (yielding <50% conjugation), switch the cyclooctyne to BCN (Bicyclononyne) .
-
Why? Mechanistic studies indicate that while DBCO is faster for alkyl azides, BCN often displays superior reactivity toward aryl azides due to reduced steric clash and favorable frontier molecular orbital interactions with the aromatic system [1].
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Debets, M. F. et al. (2011). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry. Chemical Communications. Link
-
Agard, N. J. et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[3] Link
Sources
Application Note: Unveiling Molecular Interactions with N-(3-azidophenyl)-2-phenylacetamide, a Photoaffinity Labeling Probe
Introduction
Photoaffinity labeling (PAL) is a powerful and versatile technique for identifying and characterizing direct molecular interactions between small molecules and their protein targets within a native biological context.[1][2] This method utilizes a chemical probe engineered to contain three key elements: a recognition moiety that directs the probe to a specific binding site, a photoactivatable group that forms a covalent bond with the target upon light activation, and often a reporter tag for downstream detection and enrichment.[3][4] N-(3-azidophenyl)-2-phenylacetamide is a bespoke photoaffinity probe where the phenylacetamide group serves as the ligand or "bait," and the aryl azide group functions as the photoreactive "hook." Upon irradiation with ultraviolet (UV) light, the chemically inert azide is converted into a highly reactive nitrene, which non-specifically inserts into adjacent C-H or N-H bonds, forging a permanent covalent link between the probe and its binding partner.[5][6] This guide provides a comprehensive overview of the principles and a detailed protocol for using N-(3-azidophenyl)-2-phenylacetamide to capture and identify protein targets.
Principle of Aryl Azide-Based Photoaffinity Labeling
The utility of N-(3-azidophenyl)-2-phenylacetamide as a photoaffinity probe is rooted in the photochemistry of the aryl azide group. In the absence of light, the probe is stable and can bind reversibly to its target protein. Exposure to UV light provides the energy to initiate a rapid and irreversible crosslinking reaction.
-
Photoactivation: Upon absorbing UV light, typically in the range of 250-370 nm, the aryl azide moiety undergoes photolysis, releasing nitrogen gas (N₂).[5][6]
-
Nitrene Formation: This process generates a highly reactive and short-lived singlet nitrene intermediate.[5]
-
Covalent Crosslinking: The nitrene can then undergo several reactions, but the most productive for PAL is its insertion into nearby carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of the target protein, forming a stable covalent bond.[5]
-
Side Reactions: A potential side reaction is the ring expansion of the nitrene to form a dehydroazepine intermediate. This species is susceptible to nucleophilic attack, particularly by primary amines if they are present in the buffer (e.g., Tris or glycine), which can quench the desired crosslinking reaction and reduce efficiency.[5][7]
Caption: The photoactivation process of an aryl azide probe.
Experimental Design and Considerations
Successful photoaffinity labeling experiments demand careful planning. The following points are critical for maximizing the signal-to-noise ratio and ensuring reliable target identification.
Buffer Selection: The choice of buffer is paramount. Avoid buffers containing primary amines (e.g., Tris, glycine) and potent nucleophiles, as they can quench the reactive nitrene intermediate.[6][7] Similarly, thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) must be excluded from all steps prior to and during photoactivation, as they can reduce the azide group to a non-photoreactive amine.[1][6][7]
| Recommended Buffers | Buffers to Avoid |
| HEPES | Tris |
| Phosphate-Buffered Saline (PBS) | Glycine |
| MOPS | Ammonium Bicarbonate |
| Bicarbonate/Carbonate | Any buffer with primary amines |
| Additives to Avoid | Reason |
| DTT, β-mercaptoethanol | Reduces the azide group |
| Sodium Azide | Competes with the probe (though unlikely at low concentrations) |
Controls are Essential: To validate that the observed crosslinking is specific to the intended interaction, several controls are mandatory.
-
No UV Control: The probe is incubated with the sample, but the UV irradiation step is omitted. This control identifies proteins that bind non-covalently or non-specifically to the probe or enrichment reagents.
-
No Probe Control: The sample is subjected to UV irradiation in the absence of the photoaffinity probe. This helps identify proteins that may be damaged or aggregated by UV light itself.
-
Competition Control: The sample is pre-incubated with an excess (e.g., 50-100 fold molar excess) of a non-photoreactive competitor ligand (e.g., the parent compound without the azide group) before adding the photoaffinity probe. A significant reduction in the labeling of a specific protein in this condition strongly indicates that the probe binds to a specific, saturable site.
Detailed Protocols
This section provides a step-by-step workflow for a typical photoaffinity labeling experiment using N-(3-azidophenyl)-2-phenylacetamide, from sample preparation to target identification.
Caption: General experimental workflow for photoaffinity labeling.
Protocol 1: Photo-crosslinking in Cell Lysate
This protocol describes the labeling of target proteins within a complex proteome.
Materials:
-
N-(3-azidophenyl)-2-phenylacetamide
-
Anhydrous DMSO
-
Cell culture and lysis reagents
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
UV Crosslinking Device (e.g., Rayonet reactor, UV transilluminator, or a handheld UV lamp)[7]
-
Quartz cuvettes or microcentrifuge tubes
-
SDS-PAGE reagents
-
Affinity purification reagents (if the probe has a reporter tag like biotin)
-
Mass spectrometry-compatible reagents
Procedure:
-
Probe Preparation: Prepare a 10-50 mM stock solution of N-(3-azidophenyl)-2-phenylacetamide in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light.
-
Cell Lysate Preparation: Harvest cells and prepare a clarified cell lysate using a suitable non-amine, non-thiol containing lysis buffer. Determine the total protein concentration using a compatible assay (e.g., BCA assay).
-
Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-5 mg/mL.
-
Add the N-(3-azidophenyl)-2-phenylacetamide probe to the lysate to achieve the desired final concentration (typically ranging from 1-100 µM; this must be optimized empirically).
-
For the competition control, add the competitor ligand 15-30 minutes prior to adding the photoaffinity probe.
-
Incubate all samples for 30-60 minutes at 4°C or room temperature in the dark to allow the probe to bind to its target.
-
-
UV Photo-crosslinking:
-
Transfer the samples to a UV-transparent vessel (e.g., quartz cuvette or open microcentrifuge tube).[7]
-
Place the samples on ice to dissipate heat generated by the UV lamp.[5][7]
-
Irradiate the samples with UV light. The optimal wavelength, duration, and distance from the source must be determined empirically. See Table 2 for starting recommendations.
-
Crucially, do not irradiate the "No UV" control sample.
-
-
Quenching (Optional): Add a quenching solution, such as 20-50 mM Tris-HCl, to react with any remaining unreacted probe.[5]
-
Analysis of Crosslinked Products:
-
Add SDS-PAGE loading buffer to a small aliquot of each sample.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting (if an antibody for a suspected target exists). A successful crosslinking event is indicated by the appearance of a new, higher molecular weight band that is absent or significantly reduced in the control lanes.
-
| Parameter | Recommended Starting Condition | Notes |
| UV Wavelength | 254 nm or 365 nm | Simple phenyl azides are often activated efficiently by short-wave UV (254-275 nm), while nitrophenyl azides are activated by long-wave UV (300-460 nm).[6] |
| Irradiation Time | 5 - 30 minutes | This is highly dependent on lamp intensity and distance. Shorter times are preferable to minimize protein damage.[5][7] |
| Distance from Lamp | 2 - 5 cm | Closer distances increase intensity but also heat. Ensure consistent geometry for all samples.[7] |
| Temperature | On ice | Essential to prevent sample denaturation and degradation.[5][7] |
Protocol 2: Target Identification by Mass Spectrometry
This protocol follows successful crosslinking to identify the unknown protein target.
Procedure:
-
Preparative SDS-PAGE: Run a larger volume of the crosslinked and control samples on a preparative SDS-PAGE gel.
-
Band Excision: After staining (e.g., with a mass spectrometry-compatible Coomassie stain), carefully excise the unique band corresponding to the crosslinked protein-probe complex. Also, excise the corresponding region from the control lanes.
-
In-Gel Digestion: Destain the gel slices and perform in-gel digestion with a protease such as trypsin.
-
Peptide Extraction and LC-MS/MS Analysis: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Mascot) to identify the proteins present in the sample by matching the experimental MS/MS spectra to a protein sequence database.
-
The target protein should be significantly enriched or exclusively present in the band from the experimental lane compared to the control lanes.
-
Advanced analysis can also identify the specific peptide (and potentially the amino acid residue) that is modified by the probe, pinpointing the binding site.[8][10]
-
Protocol 3: Target Validation by Western Blotting
This protocol is used to confirm the identity of a target discovered by mass spectrometry.
Procedure:
-
Obtain a Specific Antibody: Procure a validated antibody against the candidate target protein identified by mass spectrometry.
-
Repeat Crosslinking: Perform the photoaffinity labeling experiment (Protocol 1) including all necessary controls.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with the primary antibody specific to the candidate target protein.
-
Wash and then incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A band corresponding to the native protein should be present in all lanes. A second, higher molecular weight band should appear in the UV-irradiated lane. The intensity of this upper band should be significantly reduced in the competition control lane, confirming that the labeled protein is indeed the target of interest.[1][11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Crosslinking Efficiency | - Insufficient UV irradiation (time or intensity).- Probe concentration too low.- Presence of reducing agents (DTT) or primary amines (Tris) in the buffer.[6][7]- Probe degradation (light exposure, improper storage). | - Optimize UV exposure time and distance.- Perform a probe concentration titration.- Use a recommended buffer (HEPES, PBS).- Use fresh probe stock and always handle in the dark. |
| High Background/Non-specific Labeling | - Probe concentration too high.- UV irradiation time too long, causing protein damage.- Non-specific binding of the probe to abundant proteins. | - Reduce probe concentration.- Reduce UV exposure time.- Increase the stringency of wash steps (if performing affinity purification).- Ensure the competition control is included to differentiate specific from non-specific binding. |
| Target Protein Not Detected by MS | - Low abundance of the target protein.- Inefficient digestion or peptide recovery.- Crosslinked protein is not well-resolved on the gel. | - Scale up the initial reaction volume.- Use a higher-resolution gel or 2D-PAGE.- Optimize the in-gel digestion protocol. |
References
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(13), 1738-1750. Retrieved from [Link]
-
Evotec. (2025, May 22). Photoaffinity Labeling Mass Spectrometry. Retrieved from [Link]
-
Gomes, A. V., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 7(4), 571-583. Retrieved from [Link]
-
Mócsai, G., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega, 8(28), 25295-25305. Retrieved from [Link]
-
Kim, D., et al. (2024). Photo-cross-linking reactions in RNA–DNA heteroduplexes using photoreactive DNA incorporated with diazirine and aryl azide warheads. Bioscience, Biotechnology, and Biochemistry, 88(9), 1143-1149. Retrieved from [Link]
-
Gomes, A. V., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Retrieved from [Link]
-
Okada, S., & Hamachi, I. (2023). Photoaffinity labelling with small molecules. Nature Reviews Chemistry. Retrieved from [Link]
-
Parker, C. G., & Huth, S. W. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ChemRxiv. Retrieved from [Link]
-
Akolkar, S. V., et al. (2017). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 7(12), 7086-7094. Retrieved from [Link]
-
Rockland Immunochemicals. (2021, November 22). Validating Antibodies for Western Blotting. Retrieved from [Link]
-
De Rycker, M., et al. (2018). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases, 12(3), e0006338. Retrieved from [Link]
-
Ambler, B. R., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Princeton University. Retrieved from [Link]
-
Cabantchik, Z. I., et al. (1991). Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid: photoaffinity labeling of human red blood cell ghosts with a 5-nitro-2-(3-phenylpropylamino)-benzoic acid analog. Biochemical and Biophysical Research Communications, 176(1), 459-465. Retrieved from [Link]
-
Hicks, G. R., et al. (1989). Specific photoaffinity labeling of two plasma membrane polypeptides with an azido auxin. Proceedings of the National Academy of Sciences, 86(13), 4948-4952. Retrieved from [Link]
-
Jacobs, T. L., et al. (1941). Phenylacetamide. Organic Syntheses, 21, 95. Retrieved from [Link]
-
Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]
-
De Luca, L. M. (2017). Continual synthesis of N-(phenyl)-phenylacetamide. ResearchGate. Retrieved from [Link]
-
Wang, B-L., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1804. Retrieved from [Link]
Sources
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synthesis of 1,2,3-triazole derivatives from N-(3-azidophenyl)-2-phenylacetamide
Application Note & Detailed Protocol
Topic: A Practical Guide to the Synthesis of Novel 1,2,3-Triazole Derivatives from N-(3-azidophenyl)-2-phenylacetamide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1,2,3-Triazoles in Modern Chemistry
The 1,2,3-triazole moiety is a cornerstone in contemporary medicinal chemistry and materials science.[1] These five-membered heterocyclic compounds are not merely passive linkers; they are bioisosteres for amide bonds, capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking, yet are remarkably stable to metabolic degradation, hydrolysis, and oxidative or reductive conditions.[2][3] This unique combination of properties has led to their integration into a wide array of biologically active molecules, demonstrating anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][4]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][5] This reaction is characterized by its high efficiency, mild and often aqueous reaction conditions, exceptional regioselectivity, and tolerance of a vast range of functional groups, making it a powerful tool for drug discovery, bioconjugation, and materials science.[][7]
This guide provides a comprehensive, field-tested protocol for the synthesis of 1,2,3-triazole derivatives, starting from the versatile, custom-synthesized building block, N-(3-azidophenyl)-2-phenylacetamide. We will detail the synthesis of this key azide precursor and its subsequent application in the CuAAC reaction with terminal alkynes.
Part 1: Synthesis of the Key Azide Precursor: N-(3-azidophenyl)-2-phenylacetamide
The starting material, N-(3-azidophenyl)-2-phenylacetamide, is not typically commercially available and must be synthesized. The following two-step protocol provides a reliable route from common starting materials.
Step 1.1: Synthesis of N-(3-aminophenyl)-2-phenylacetamide
This step involves a standard amide bond formation between 3-aminoaniline (m-phenylenediamine) and phenylacetyl chloride. The amino group is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the acid chloride.
-
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-aminoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution to act as a base, scavenging the HCl byproduct.
-
Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.
-
Step 1.2: Synthesis of N-(3-azidophenyl)-2-phenylacetamide
This transformation is achieved via a Sandmeyer-type reaction. The primary aromatic amine is first converted to a diazonium salt, which is then displaced by an azide nucleophile.
-
Protocol:
-
Dissolve N-(3-aminophenyl)-2-phenylacetamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(3-azidophenyl)-2-phenylacetamide.
-
Part 2: The Core Synthesis: CuAAC of N-(3-azidophenyl)-2-phenylacetamide
This section details the core "click" reaction to form the 1,2,3-triazole ring.
Mechanism and Rationale
The CuAAC reaction proceeds through a catalytic cycle involving a Cu(I) species.[] Although Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common practice to generate the active Cu(I) catalyst in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[8] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), prevents the oxidation and disproportionation of Cu(I), ensuring a more reliable and efficient reaction.[8]
Experimental Workflow
The overall process is a streamlined, one-pot synthesis that is highly amenable to parallel synthesis for creating libraries of compounds.
Detailed Protocol for a Model Reaction
This protocol describes the reaction of N-(3-azidophenyl)-2-phenylacetamide with phenylacetylene as a representative terminal alkyne.
Table 1: Reagents for Model CuAAC Synthesis
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (1 mmol scale) |
| N-(3-azidophenyl)-2-phenylacetamide | 1.0 | 266.28 | 266.3 mg |
| Phenylacetylene | 1.1 | 102.14 | 112.4 mg |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.05 | 249.69 | 12.5 mg |
| Sodium Ascorbate | 0.1 | 198.11 | 19.8 mg |
| tert-Butanol (t-BuOH) | N/A | N/A | 5 mL |
| Deionized Water | N/A | N/A | 5 mL |
-
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine N-(3-azidophenyl)-2-phenylacetamide (1.0 mmol) and phenylacetylene (1.1 mmol). Add a 1:1 mixture of t-BuOH and water (10 mL). Stir until all solids are dissolved.[9]
-
Catalyst Addition: Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%). If using a ligand like THPTA, it should be pre-mixed with the copper sulfate solution.[8][9]
-
Reaction Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture. A color change (e.g., to yellow or orange) may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.[9]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting materials by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-4 hours.[5]
-
Work-up: Once the reaction is complete, add 10 mL of a saturated aqueous solution of EDTA to chelate the copper catalyst and stir for 30 minutes.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.[9]
-
Part 3: Characterization of Synthesized 1,2,3-Triazole Derivatives
Rigorous characterization is essential to confirm the identity and purity of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The formation of the triazole ring is confirmed by the appearance of a characteristic singlet for the triazole proton (C5-H) typically in the range of δ 7.5-8.5 ppm in the ¹H NMR spectrum. 2D NMR techniques (COSY, HSQC) can be used for unambiguous signal assignment.[10]
-
Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the strong, sharp azide (N₃) stretching band (around 2100 cm⁻¹) and the alkyne C≡C-H stretch (around 3300 cm⁻¹) from the starting materials.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the product, confirming its elemental composition. ESI-HRMS is commonly used for this purpose.[11]
References
-
Thirumurugan, P., et al. (2024, January 15). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega. [Link]
-
Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
-
Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Yavari, I., et al. (2007). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
-
Shaikh, A., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. [Link]
-
Li, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Stevens, E. P., et al. (2005). Synthesis of 1,2,3-Triazoles by Cycloadditions of Azides with Enol Ethers. Synthesis. [Link]
-
Journal of the Chilean Chemical Society. (2025, June 28). EXPLORING ARYL-SUBSTITUTED 1,2,3-TRIAZOLES: SYNTHESIS, CHARACTERIZATION, AND THEORETICAL INVESTIGATIONS. [Link]
-
International Journal of Science and Research. (2022, October 2). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PharmaInfo. Synthesis of 1,2,3-triazole derivatives from azidoacetamide via cyclo-addition reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. [Link]
-
MDPI. (2022, March 18). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. [Link]
-
Journal of Saudi Chemical Society. (2016). Recent advances in the synthesis of triazole derivatives. [Link]
-
American Chemical Society. (2019). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
Tikrit Journal of Pure Science. (2023, February 1). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]
-
Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Journal of Pharmaceutical Sciences and Research. [Link]
-
Organic Syntheses. Phenylacetamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. [Link]
-
SciSpace. (2019, July 18). New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. [Link]
- Google Patents. (2002). CN1342644A - Process for preparing phenylacetamide.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. cahiersmagellanes.com [cahiersmagellanes.com]
- 3. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene [mdpi.com]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 5. glenresearch.com [glenresearch.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 11. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Amide Coupling of Phenylacetic Acid with 3-Azidoaniline
Executive Summary
This application note details the synthetic procedure for coupling phenylacetic acid (carboxylic acid) with 3-azidoaniline (aromatic amine) to form
The coupling of anilines is often hindered by their reduced nucleophilicity compared to alkyl amines. Furthermore, the presence of the azide moiety necessitates specific safety precautions and mild reaction conditions to prevent decomposition [2]. This guide presents two optimized protocols:
-
Method A (HATU-Mediated): The "Gold Standard" for research scale, prioritizing yield and mildness.
-
Method B (Acid Chloride Activation): A scalable, cost-effective alternative for larger batches.
Safety & Handling (Critical)
3-Azidoaniline is a hazardous reagent. Strictly adhere to the following safety profile before initiation:
| Hazard Class | Risk Description | Mitigation Strategy |
| Energetic Material | Azide groups ( | Do NOT heat above 80°C. Use a blast shield for scales >1g. Avoid metal spatulas (risk of friction). |
| Toxicity | Toxic by inhalation, ingestion, and skin contact.[2] | Double-glove (Nitrile). Work exclusively in a certified fume hood. |
| Light Sensitivity | Aryl azides can decompose to nitrenes under UV/ambient light. | Wrap reaction vessels in aluminum foil. Store starting material in the dark/freezer. |
Reaction Mechanism & Logic
The formation of the amide bond requires the activation of the non-electrophilic carboxylic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive At-ester intermediate. This species is susceptible to nucleophilic attack by the aniline, despite the aniline's lower reactivity.
Mechanistic Pathway (HATU)
Figure 1: Mechanism of HATU-mediated amide coupling. The base deprotonates the acid, which attacks HATU to form the active ester.[3][4] The aniline then displaces the HOAt leaving group.
Experimental Protocols
Method A: HATU-Mediated Coupling (Recommended)
Context: Best for 10 mg to 5 g scales. High tolerance for functional groups. Solvent: Anhydrous DMF (Dimethylformamide).[3]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Phenylacetic Acid | 1.0 | Substrate |
| HATU | 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 2.5 | Base |
| 3-Azidoaniline | 1.1 | Nucleophile |
| DMF (Anhydrous) | - | Solvent (0.2 M conc.) |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon.
-
Dissolution: Add Phenylacetic acid (1.0 equiv) and HATU (1.2 equiv) to the flask. Add anhydrous DMF to achieve a concentration of ~0.2 M.
-
Activation: Cool the mixture to 0°C (ice bath). Add DIPEA (2.5 equiv) dropwise.[3] Stir at 0°C for 15–20 minutes . Note: The solution typically turns yellow.
-
Coupling: Add 3-azidoaniline (1.1 equiv) in one portion (or dissolved in minimal DMF if solid).
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 4–16 hours .
-
Workup:
-
Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexane/EtOAc (0%
30%).
Method B: Acid Chloride Activation (Scale-Up)
Context: Best for >5 g scales or if HATU is cost-prohibitive. Requires strict moisture control.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Phenylacetic Acid | 1.0 | Substrate |
| Oxalyl Chloride | 1.5 | Chlorinating Agent |
| DMF (Cat.) | 2-3 drops | Catalyst |
| 3-Azidoaniline | 1.0 | Nucleophile |
| Triethylamine (Et₃N) | 2.0 | Acid Scavenger |
| DCM (Dichloromethane) | - | Solvent |
Step-by-Step Procedure
-
Acid Chloride Generation:
-
Dissolve Phenylacetic acid (1.0 equiv) in anhydrous DCM (0.5 M) under nitrogen.
-
Add catalytic DMF (2 drops).
-
Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. (Caution: Gas evolution).
-
Stir at RT for 2 hours until gas evolution ceases.
-
Optional: Concentrate in vacuo to remove excess oxalyl chloride, then redissolve in DCM.
-
-
Coupling:
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with water, 1N HCl, and NaHCO₃ as described in Method A.
Analytical Validation
Confirm the identity of the product using the following markers:
-
¹H NMR (DMSO-d₆/CDCl₃):
-
Amide NH: Singlet, typically
10.0–10.5 ppm (broad). -
Benzylic CH₂: Singlet,
3.6–3.7 ppm (characteristic of phenylacetic moiety). -
Azido-Aromatic Protons: Multiplets at
6.8–7.5 ppm.
-
-
IR Spectroscopy:
-
Azide Stretch: Strong, diagnostic peak at ~2100–2150 cm⁻¹ .
-
Carbonyl (C=O): Strong peak at ~1650–1680 cm⁻¹ .
-
-
LC-MS:
-
Observe parent ion
. Note: Azides can lose in the mass spec source, sometimes showing .
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Aniline is poorly nucleophilic. | Switch from Method B to Method A (HATU). Increase reaction time or temperature slightly (max 40°C). |
| Racemization | Not applicable for Phenylacetic acid. | PAA is achiral at the |
| Staudinger Reduction | Phosphine contamination. | Do NOT use triphenylphosphine (PPh₃) or phosphonium coupling agents (PyBOP) if possible, as they can reduce the azide to an amine [3]. Stick to Uronium (HATU) or Carbodiimide (EDC).[3] |
| Product Decomposition | Light/Heat exposure. | Ensure column chromatography fractions are not left in light. Evaporate solvent at <40°C. |
Workflow Visualization
Figure 2: Decision matrix and process flow for the synthesis of the target amide.
References
-
National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." PubMed Central. Accessed March 2, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Target Deconvolution and Interactome Mapping Using Aryl Azide Photoaffinity Probes
Introduction to Affinity-Based Protein Profiling (AfBP)
Activity-based protein profiling (ABPP) has revolutionized chemoproteomics by enabling the direct interrogation of functional enzyme states within native biological systems[1]. While traditional ABPP relies on electrophilic warheads targeting inherently reactive catalytic residues (e.g., serine or cysteine), this approach is limited to specific enzyme classes. To map the broader small-molecule interactome—including receptors, transporters, and non-catalytic allosteric sites—the field has evolved toward Affinity-Based Protein Profiling (AfBP) utilizing Photoaffinity Labeling (PAL)[1][2].
In PAL-ABPP, a bifunctional chemical probe is engineered containing three critical elements: a target-specific pharmacophore, a bioorthogonal handle (typically a terminal alkyne or azide) for downstream enrichment, and a photoactivatable crosslinker[3]. Among the available photoreactive groups, aryl azides represent a foundational and highly versatile class of photo-crosslinkers due to their synthetic accessibility, small steric footprint, and robust reactivity upon ultraviolet (UV) irradiation[2][4].
Mechanistic Principles of Aryl Azide Photochemistry
To deploy aryl azide probes effectively, one must understand the causality of their photochemical activation. Aryl azides are chemically inert under standard physiological conditions in the dark[5]. Upon irradiation with short-wavelength UV light (typically 250–350 nm), the aryl azide undergoes rapid photolysis, expelling nitrogen gas (
Because the singlet nitrene has an extremely short half-life (~1–10 ns), it rapidly diverges into two primary reaction pathways:
-
Intersystem Crossing: The singlet nitrene relaxes into a triplet nitrene, a diradical species capable of direct C-H bond insertion[2][4].
-
Ring Expansion (Isomerization): The singlet nitrene undergoes ring expansion to form a ketenimine, dehydroazepine, or benzazirine intermediate. These electrophilic species possess longer half-lives and react readily with proximal nucleophiles, particularly the primary amines of lysine residues or the thiols of cysteine residues[2][7].
Photochemical activation pathways and reactive intermediates of aryl azide probes.
Quantitative Comparison of Photoaffinity Warheads
When designing a chemoproteomic probe, the choice of the photoaffinity group dictates the labeling radius, irradiation conditions, and target bias. The table below summarizes the quantitative parameters of the three most common photo-crosslinkers to justify the selection of aryl azides for specific applications[2][3][4][5].
| Photoaffinity Group | Activation Wavelength | Reactive Intermediate | Intermediate Half-Life | Relative Size | Primary Reaction Target |
| Aryl Azide | 250 – 350 nm | Nitrene / Dehydroazepine | ~10 ns (Singlet) / Long (Expanded) | Small | Nucleophiles (Lys, Cys), C-H |
| Diazirine | 350 – 380 nm | Carbene | Nanoseconds | Very Small | C-H, O-H, N-H insertion |
| Benzophenone | 350 – 360 nm | Diradical | ~120 µs | Bulky | C-H insertion (Met bias) |
Data Synthesis: While diazirines offer superior C-H insertion capabilities and benzophenones allow for reversible excitation, aryl azides are uniquely suited for targets with nucleophile-rich binding pockets (e.g., kinase hinge regions or protease active sites) due to the highly efficient nucleophilic trapping of the dehydroazepine intermediate[2][7].
Experimental Design: Building a Self-Validating System
A robust chemoproteomic protocol cannot rely on a single labeling event; it must be designed as a self-validating system to distinguish true target engagement from non-specific background crosslinking[8]. This protocol mandates three parallel experimental arms:
-
Active Probe + UV (Test): Captures the baseline interactome.
-
Active Probe + No UV (Negative Control): Validates that covalent crosslinking is strictly dependent on photochemical activation, ruling out non-specific electrophilic reactivity of the probe itself.
-
Parent Compound Competition + Probe + UV (Specificity Control): Cells are pre-incubated with a 10x to 50x molar excess of the un-tagged parent ligand[8]. True target engagement is validated by a quantitative reduction in labeling intensity, confirming that the probe occupies a specific, saturable binding pocket rather than adhering to highly abundant "sticky" proteins.
Workflow of Aryl Azide-based Photoaffinity Protein Profiling.
Step-by-Step Methodology: Aryl Azide ABPP
Step 1: In Vivo Probe Incubation & Competition
Causality: Performing labeling in live cells preserves native protein conformations, multi-protein complexes, and endogenous sub-cellular localization, which are often destroyed during lysis[6][9].
-
Culture the target cell line to 80-90% confluency in 10 cm dishes.
-
For the Competition Control: Pre-incubate cells with 10–50 μM of the parent compound (un-tagged) for 1 hour at 37°C to saturate the target binding sites[8].
-
Add the aryl azide probe (typically 1–5 μM final concentration) to all dishes. Incubate for 1–2 hours at 37°C to allow for cell penetration and equilibrium binding.
Step 2: Photochemical Activation (UV Crosslinking)
Causality: UV irradiation generates heat and can induce cellular stress responses. Performing this step strictly on ice prevents thermal denaturation of the proteome and halts active metabolic processes that could alter the interactome during the labeling window.
-
Aspirate the media and gently wash the cells twice with ice-cold PBS to remove unbound probe.
-
Add 5 mL of ice-cold PBS to each dish. Remove the dish lids.
-
Place the dishes on an ice bed directly under a UV lamp (300–350 nm, depending on the specific aryl azide derivative)[2][6].
-
Irradiate for 10–20 minutes. Note: Do not over-irradiate. Aryl azides activate at shorter wavelengths than diazirines, increasing the risk of UV-induced protein degradation if exposure exceeds 30 minutes[2][6].
-
Keep the "No UV" control dishes covered in aluminum foil on ice for the same duration.
Step 3: Proteome Extraction
-
Scrape the cells into the PBS and pellet by centrifugation (1,000 x g, 5 min, 4°C).
-
Resuspend the pellet in 500 μL of lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with broad-spectrum protease inhibitors.
-
Sonicate the lysates on ice (3 x 10-second pulses) to shear DNA and solubilize membrane proteins.
-
Clear the lysate by centrifugation (20,000 x g, 15 min, 4°C) and quantify the protein concentration using a BCA assay. Normalize all samples to 1–2 mg/mL.
Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: The bioorthogonal click reaction attaches a biotin reporter to the probe-labeled proteins. The inclusion of the TBTA ligand is critical; it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise induce artificial protein crosslinking or degrade the sample[9].
-
To 1 mL of normalized proteome, add the following click reagents sequentially, vortexing between each addition:
-
Biotin-azide or Biotin-alkyne (depending on the probe's handle): 100 μM final.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 μM final.
- : 1 mM final.
-
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (Add last to initiate the reduction of Cu(II) to Cu(I)).
-
-
Incubate the reaction in the dark at room temperature for 1.5 hours with end-over-end rotation.
Step 5: Protein Precipitation and Streptavidin Enrichment
Causality: Unreacted biotin reporter must be completely removed before enrichment, as free biotin will outcompete the labeled proteins for streptavidin binding sites, drastically reducing yield.
-
Precipitate the proteome by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of LC-MS grade water. Vortex vigorously and centrifuge (10,000 x g, 5 min).
-
Discard the upper and lower liquid phases, leaving the protein disk intact. Wash the disk twice with ice-cold methanol to remove residual click reagents.
-
Air-dry the pellet and resuspend in 500 μL of 1% SDS in PBS. Heating to 90°C for 5 minutes may be required to fully solubilize the pellet.
-
Dilute the sample with 5 mL of PBS (reducing SDS to 0.1%) and add 50 μL of pre-washed Streptavidin agarose beads.
-
Rotate at 4°C overnight to capture the biotinylated targets.
-
Wash the beads sequentially with 1% SDS in PBS (x2), 4 M Urea in PBS (x2), and pure PBS (x3) to remove non-specifically bound proteins.
Step 6: On-Bead Digestion and LC-MS/MS
-
Reduce the bead-bound proteins with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM iodoacetamide (30 min, room temperature, in the dark).
-
Add sequencing-grade Trypsin (1 μg per sample) and digest overnight at 37°C.
-
Collect the supernatant containing the digested peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.
-
Data Interpretation: True targets are identified by comparing the LFQ (Label-Free Quantification) intensities of the Test sample against the Negative Control (No UV) and the Specificity Control (Parent Competition). High-confidence targets will show a significant depletion in the competition arm[8].
References
-
[1] Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. National Center for Biotechnology Information (PMC). 1
-
[3] Currently Available Strategies for Target Identification of Bioactive Natural Products: Click Chemistry-Activity-Based Protein Profiling. Frontiers in Chemistry. 3
-
[6] Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Publications. 6
-
[4] Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. 4
-
[2] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome: The Advent of Affinity-Based Protein Profiling (AfBP) using Photoaffinity Chemistry. National Center for Biotechnology Information (PMC). 2
-
[8] Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols / ResearchGate. 8
-
[5] Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. 5
-
[9] Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. National Center for Biotechnology Information (PMC). 9
-
[7] Synthesis of Aspartic Proteases Probes and their Application for Interaction Identification and Binding Hotspots Mapping. TU Dortmund Repository. 7
Sources
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Staudinger reduction of aryl azides during synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with the premature reduction of aryl azides during complex multi-step syntheses.
The classic Staudinger reduction—the reaction of an organic azide with a phosphine to form an iminophosphorane (aza-ylide) that subsequently hydrolyzes to a primary amine—is a powerful tool when intended 1. However, when an aryl azide is designed to be a stable structural motif or a bioorthogonal handle, unintended exposure to phosphines (e.g., during cross-coupling, Mitsunobu reactions, or as a competing side-reaction during Staudinger ligations) can completely devastate your yield and result in unintended amine formation 2.
This guide provides a causality-driven framework to troubleshoot, bypass, or outcompete unwanted Staudinger reduction in your workflows.
Diagnostic Workflow
Before altering your chemistry, use the following decision matrix to identify the most efficient intervention point for your specific synthetic roadblock.
Decision matrix for preventing Staudinger reduction in aryl azide synthesis.
FAQ & Troubleshooting Section 1: Preserving Aryl Azides in Multi-Step Synthesis
Q: I am synthesizing a chemical probe containing an aryl azide. My next step is a Suzuki-Miyaura cross-coupling, but my azide is completely reduced to an aniline. How do I prevent this?
A: Aryl azides are highly electrophilic and react rapidly with the electron-rich phosphine ligands (e.g., PPh
-
The Solution: You must establish an orthogonal catalytic system by switching to Phosphine-Free Palladium Catalysis . N-Heterocyclic Carbenes (NHCs) are excellent, sterically tunable σ-donors that do not react with azides. If your synthetic route absolutely requires a phosphine-based transformation, you must resequence your route to install the aryl azide after the phosphine step (e.g., via late-stage diazotization of a protected aniline followed by azide displacement).
Q: What about Mitsunobu reactions? Can I perform them in the presence of an aryl azide?
A: Traditional Mitsunobu conditions (PPh
FAQ & Troubleshooting Section 2: Minimizing Reduction Side-Reactions During Staudinger Ligation
Q: I am performing a Staudinger ligation to conjugate a fluorophore to my aryl azide-tagged protein. However, mass spectrometry shows a significant amount of the reduced primary amine instead of the desired amide linkage. Why is the ligation failing? A: In a Staudinger ligation, the initial reaction forms the exact same iminophosphorane (aza-ylide) intermediate as the Staudinger reduction 1. The divergence between ligation (amide formation) and reduction (amine formation) is a kinetic race. If the intramolecular nucleophilic attack of the aza-ylide nitrogen onto the designed electrophilic trap (e.g., an ortho-methyl ester) is slower than intermolecular hydrolysis by ambient water, reduction prevails 4.
-
The Solution: To favor ligation, you must manipulate the kinetics:
-
Optimize the Electrophilic Trap: Ensure the ester trap on your phosphine is highly electrophilic and sterically accessible to outcompete water.
-
Tune the Aryl Azide: Electron-deficient aryl azides form highly stable iminophosphoranes. This slows down the overall reaction but stabilizes the intermediate against rapid hydrolysis, giving the intramolecular trap more time to react 3. Conversely, ortho-amido groups can accelerate the initial attack via hydrogen bonding but may stall at the iminophosphorane stage 5.
-
Exclude Water (Small Molecule Synthesis): If performing the ligation on small molecules in organic solvents, use strictly anhydrous conditions until the intramolecular cyclization is complete.
-
Data Presentation: Reactivity Profiles
To rationally design your synthesis, you must understand the relative reactivity of azides and phosphines. The following table summarizes the kinetic and stability parameters that dictate whether an aryl azide will survive or succumb to reduction.
| Azide Type | Phosphine Reagent | Relative Reaction Rate | Intermediate Stability | Primary Outcome (Aqueous Media) |
| Electron-Rich Aryl Azide | Triphenylphosphine (PPh | Fast | Low | Rapid Staudinger Reduction (Amine) |
| Electron-Deficient Aryl Azide | Triphenylphosphine (PPh | Very Fast | High (Stable Aza-ylide) | Stalled Aza-ylide / Slow Reduction |
| Alkyl Azide | Triphenylphosphine (PPh | Slow | Very Low | Staudinger Reduction (Amine) |
| Aryl Azide | N-Heterocyclic Carbene (NHC) | Zero | N/A | Azide Preserved |
| Aryl Azide | ortho-Ester Triarylphosphine | Fast | Moderate | Staudinger Ligation (Amide) |
Table 1: Chemoselectivity and kinetic outcomes of azide-phosphine pairings based on electronic properties.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Phosphine-Free Suzuki-Miyaura Coupling (Preserving Aryl Azides)
Principle: Utilizing PEPPSI-IPr (an NHC-Pd complex) prevents the nucleophilic attack on the aryl azide that would normally occur with phosphine ligands.
-
Preparation: In a glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv), the aryl azide-containing boronic acid (1.1 equiv), and PEPPSI-IPr catalyst (2-5 mol%) to an oven-dried Schlenk flask.
-
Base Addition: Add anhydrous K
CO (2.0 equiv). Causality: A mild base is required to activate the boronic acid without degrading sensitive functional groups. -
Solvent: Add degassed, anhydrous 1,4-Dioxane.
-
Reaction: Stir the mixture at 60°C for 12 hours.
-
Self-Validation Step: Monitor by LC-MS. The absence of the M-26 mass peak (loss of N
) confirms the azide is intact and has not formed an iminophosphorane.
-
-
Workup: Filter through a short pad of Celite to remove the Pd catalyst, concentrate, and purify via flash chromatography.
Protocol 2: Anhydrous Staudinger Ligation (Preventing Hydrolytic Reduction)
Principle: By rigorously excluding water during the formation of the iminophosphorane and subsequent cyclization, the hydrolytic reduction pathway is completely shut down, forcing quantitative amide formation.
-
Drying: Azeotropically dry the aryl azide substrate (1.0 equiv) and the ortho-ester functionalized phosphine (1.1 equiv) with anhydrous toluene (3 x 5 mL).
-
Reaction Setup: Dissolve the azide in anhydrous THF (0.1 M) under an argon atmosphere.
-
Phosphine Addition: Add the phosphine dropwise at 0°C. Causality: Cooling controls the exothermic extrusion of N
, preventing thermal degradation of the intermediate 6. -
Cyclization: Warm to room temperature and stir for 4-8 hours.
-
Self-Validation Step: Monitor by
P NMR. The disappearance of the starting phosphine peak (~ -5 ppm) and the appearance of the phosphine oxide/ligated product peak (~ +25 ppm) indicates completion of the cyclization.
-
-
Hydrolysis (Safe step): Only after
P NMR confirms complete cyclization, add H O to cleave the leaving group (if traceless) or quench the reaction.
References
-
A Phosphine-Mediated Conversion of Azides to Diazo-Compounds - National Institutes of Health (NIH). Available at:[Link]
-
“Bioorthogonal reactions of triarylphosphines and related analogs” - eScholarship.org. Available at: [Link]
-
Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing). Available at:[Link]
-
Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding - J-Stage. Available at:[Link]
-
Not So Bioorthogonal Chemistry - Journal of the American Chemical Society. Available at:[Link]
-
Chemoselective Modification Strategies for Peptides and Proteins in Aqueous Media - Refubium - Freie Universität Berlin. Available at:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]
- 6. A Phosphine-Mediated Conversion of Azides to Diazo-Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Diazotization of Phenylacetamides
Welcome to the Technical Support Center for the diazotization of phenylacetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical chemical transformation. As Senior Application Scientists, we have synthesized our expertise to help you navigate the nuances of this reaction and optimize your yields.
Introduction to the Diazotization of Phenylacetamides
The diazotization of phenylacetamides is a fundamental process for the synthesis of a wide array of pharmaceutical intermediates and other valuable organic compounds. This reaction involves the conversion of the primary aromatic amine of a phenylacetamide to a diazonium salt, which is a versatile intermediate for various subsequent transformations.[][2][3][4]
While the core principles of diazotization are well-established for aromatic amines, the presence of the acetamide functionality introduces specific considerations that can impact reaction efficiency and product purity.[5] This guide will address these unique challenges and provide you with the knowledge to achieve consistent and high-yielding results.
Core Principles and Mechanism
The diazotization reaction is typically carried out in a cold, acidic solution with the addition of a nitrite source, usually sodium nitrite.[6] The key reactive species is the nitrosonium ion (NO+), which is generated in situ from nitrous acid (HNO2).[2][7] The reaction proceeds through the following key steps:
-
Formation of Nitrous Acid: Sodium nitrite reacts with a strong mineral acid (e.g., HCl, H2SO4) to form nitrous acid.
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.
-
Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary aromatic amine of the phenylacetamide attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[2][3]
Caption: Mechanism of Phenylacetamide Diazotization.
Detailed Experimental Protocol
This protocol provides a general procedure for the diazotization of a phenylacetamide. It is crucial to adapt the specific quantities and conditions based on the substrate and the desired scale of the reaction.
Materials:
-
Phenylacetamide derivative
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Sodium Nitrite (NaNO2)
-
Distilled Water
-
Ice
-
Salt (for ice-salt bath)
-
Starch-iodide paper (for monitoring)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Dissolution of the Phenylacetamide:
-
In the three-necked flask, dissolve the phenylacetamide derivative in a mixture of distilled water and concentrated mineral acid. The amount of acid should be sufficient to fully protonate the amine and catalyze the reaction (typically 2.5-3 equivalents).
-
Stir the mixture until the phenylacetamide is completely dissolved. Gentle warming may be necessary for some substrates, but the solution must be cooled back to the reaction temperature before proceeding.
-
-
Cooling the Reaction Mixture:
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. Use a slight excess of sodium nitrite (approximately 1.05-1.1 equivalents) to ensure complete conversion.
-
-
Addition of Sodium Nitrite:
-
Slowly add the sodium nitrite solution dropwise to the cooled phenylacetamide solution using the dropping funnel.[11][12] The rate of addition should be carefully controlled to maintain the temperature between 0-5 °C.[11][12]
-
Monitor the temperature closely during the addition, as the reaction is exothermic.
-
-
Monitoring the Reaction:
-
Use of the Diazonium Salt Solution:
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the thermally unstable diazonium salt.[10] |
| Acid | Strong mineral acid (HCl, H2SO4) | Catalyzes the formation of the nitrosonium ion (NO+).[7] |
| Sodium Nitrite | 1.05-1.1 equivalents | Ensures complete conversion of the primary amine. |
| Rate of Addition | Slow, dropwise | Controls the exothermic reaction and prevents localized overheating.[11][12] |
Troubleshooting Guide
Caption: Troubleshooting Workflow for Diazotization.
Q1: My reaction mixture turned dark brown or black, and I observed gas evolution. What went wrong?
A1: This is a classic indication of the decomposition of the diazonium salt.[8][9] The diazonium group is highly unstable at elevated temperatures and will decompose to release nitrogen gas (N2), often leading to the formation of phenolic byproducts which can polymerize to form dark tars.[9][10]
-
Causality: The primary cause is a loss of temperature control, allowing the reaction to warm above the recommended 0-5 °C range.[10] This can happen due to an inadequate cooling bath or adding the sodium nitrite solution too quickly, causing localized overheating.[11]
-
Solution:
-
Ensure your ice-salt bath is well-maintained throughout the entire addition process.
-
Add the sodium nitrite solution very slowly and dropwise, monitoring the internal temperature of the reaction mixture continuously.
-
Pre-cool the sodium nitrite solution before addition.
-
Q2: I have a low yield of my desired product, and analysis shows unreacted phenylacetamide starting material. How can I improve the conversion?
A2: Incomplete diazotization is a common reason for low yields.[11] This means that not all of the primary amine has been converted to the diazonium salt.
-
Causality:
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite will result in unreacted starting material.[11]
-
Insufficient Acidity: A high enough concentration of strong acid is crucial for the efficient generation of the nitrosonium ion (NO+), the key electrophile in the reaction.[7][8] For weakly basic amines, which can include some phenylacetamides depending on other ring substituents, strongly acidic conditions are particularly important.[8]
-
Poor Reagent Quality: The purity of the starting phenylacetamide is important, as impurities can lead to side reactions.[12] Sodium nitrite can also degrade over time, so using a fresh supply is recommended.
-
-
Solution:
-
Use a slight excess (5-10 mol%) of sodium nitrite to drive the reaction to completion.
-
Ensure that at least 2.5 equivalents of strong mineral acid are used to maintain a highly acidic environment.
-
Use high-purity starting materials and freshly prepared sodium nitrite solution.
-
Q3: I am observing the formation of colored byproducts, suggesting an azo coupling side reaction. How can I prevent this?
A3: Azo coupling occurs when the newly formed diazonium salt (an electrophile) reacts with an electron-rich aromatic ring. In this case, the unreacted phenylacetamide can act as the coupling partner.[8]
-
Causality: This side reaction is more likely to occur if the concentration of the free (unprotonated) amine is significant. This can happen if the acidity of the reaction medium is not high enough.
-
Solution:
-
Increase the amount of strong acid in the reaction mixture. The high acidity ensures that the starting phenylacetamide is fully protonated, which deactivates the aromatic ring towards electrophilic attack by the diazonium salt.[8]
-
Frequently Asked Questions (FAQs)
Q4: Can I use a different acid besides hydrochloric acid?
A4: Yes, other strong mineral acids like sulfuric acid (H2SO4) can be used.[] The choice of acid can sometimes influence the stability and solubility of the resulting diazonium salt. For some subsequent reactions, such as the Sandmeyer reaction, the choice of halide in the acid (e.g., HCl for chlorides) can be beneficial.[7]
Q5: Is it possible for the acetamide group to be hydrolyzed under the reaction conditions?
A5: While the primary focus is on the diazotization of the amine, the strongly acidic conditions and the presence of water could potentially lead to the hydrolysis of the acetamide group to the corresponding carboxylic acid and amine. The rate of this hydrolysis is generally slow at the low temperatures (0-5 °C) used for diazotization. However, if the reaction is allowed to warm or if prolonged reaction times are used, this could become a more significant side reaction. It is important to use the diazonium salt solution promptly after its formation.
Q6: How can I monitor the progress of the reaction?
A6: The most common and straightforward method for monitoring the completion of a diazotization reaction is the use of starch-iodide paper.[13][14] The reaction is considered complete when there is a slight excess of nitrous acid present, which will give a positive test (a blue-black color) on the starch-iodide paper. This indicates that all of the primary amine has been consumed. For more quantitative analysis, techniques like HPLC can be used to monitor the disappearance of the starting material.
Q7: What are the safety precautions I should take during a diazotization reaction?
A7: Diazonium salts are thermally unstable and can decompose explosively, especially if isolated and dried.[10] Therefore, they should always be prepared in solution and used immediately.[8][11] The reaction is also exothermic and releases nitrogen gas upon decomposition, so it should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Always maintain strict temperature control to prevent runaway reactions.[15]
Q8: Can I scale up this reaction?
A8: Scaling up diazotization reactions requires careful consideration of heat transfer. Since the reaction is exothermic, what can be easily controlled in a small flask with an ice bath can become a serious safety hazard on a larger scale. For larger-scale reactions, it is essential to have a reactor with efficient cooling and a means for very slow, controlled addition of the sodium nitrite. For industrial-scale production, continuous flow reactors are often used to improve safety and control by only generating small amounts of the unstable diazonium salt at any given time.[15][16]
References
- Benchchem. (n.d.). Troubleshooting low yields in the hydrolysis of 3-diazo sulfate acetophenone.
- BOC Sciences. (n.d.). Custom Diazotization Services.
- Benchchem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Master Organic Chemistry. (2018, December 03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
- Benchchem. (n.d.). Minimizing side reactions during the diazotization and coupling process.
- Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration.
- BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
- Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?.
- KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Smolecule. (n.d.). Controlling diazotization reaction temperature.
- Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Amar Equipment. (n.d.). Continuous Diazotization and Coupling.
- Scribd. (n.d.). Applications of Diazotization Titration.
- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- PMC. (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
- Scribd. (n.d.). Kinetics and Mechanism of Diazotization.
- PharmaBlock. (n.d.). Flow chemistry.
- ACS Publications. (n.d.). Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent.
- Chemistry LibreTexts. (2019, June 05). 14.4: Diazotization of Amines.
- Kolkata University. (n.d.). Organic Chemistry-4.
- MDPI. (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
- Beilstein Journals. (2016, September 06). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
- PubMed. (n.d.). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers.
Sources
- 2. byjus.com [byjus.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. amarequip.com [amarequip.com]
- 5. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers [pubmed.ncbi.nlm.nih.gov]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. scribd.com [scribd.com]
- 15. pdf.smolecule.com [pdf.smolecule.com]
- 16. img01.pharmablock.com [img01.pharmablock.com]
CuAAC Technical Support Center: Troubleshooting Electron-Poor Aryl Azides
Welcome to the CuAAC Technical Support Center. As drug development and materials science increasingly rely on heavily functionalized, electron-deficient building blocks, researchers frequently encounter stalled reactions and unexpected byproducts. This guide unpacks the physical organic chemistry behind these failures and provides field-validated, self-correcting protocols to get your syntheses back on track.
Part 1: Diagnostic Logic & Mechanistic Pathways
When standard click chemistry protocols fail, diagnosing the root cause is the first step toward optimization. The diagram below illustrates the mechanistic divergence that occurs when electron-poor aryl azides are subjected to standard versus optimized catalytic conditions.
Mechanistic divergence in CuAAC of electron-poor aryl azides under different catalytic conditions.
Part 2: Frequently Asked Questions (Mechanistic Causality)
Q1: Why do my electron-poor aryl azides fail to react under standard CuSO₄/Sodium Ascorbate conditions? A1: The standard CuAAC catalytic cycle relies on the nucleophilic attack of the azide onto the copper-acetylide intermediate to form a six-membered metallacycle. Electron-withdrawing groups (EWGs)—such as -NO₂, -CF₃, or polyfluorinated rings—significantly lower the energy of the azide's frontier molecular orbitals. While this lowered LUMO accelerates metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) via inverse-electron-demand, it drastically reduces the nucleophilicity of the proximal nitrogen in the azide. This hinders its coordination to the Cu(I) center in CuAAC[1]. Consequently, the activation energy for metallacycle formation increases, stalling the reaction.
Q2: I am observing the formation of an aniline byproduct instead of the desired triazole. What is causing this degradation? A2: You are observing the reduction of the azide to an amine. Electron-deficient azides are highly susceptible to reduction. In standard CuAAC protocols, sodium ascorbate is used in excess to maintain copper in the +1 oxidation state. However, prolonged exposure to ascorbate—especially when the cycloaddition is kinetically slow—leads to the competitive reduction of the electron-poor azide[2]. To prevent this, the protocol must be shifted to an ascorbate-free system using direct Cu(I) salts.
Q3: Which accelerating ligands are best suited to overcome the kinetic barrier of electron-poor azides? A3: The use of multidentate nitrogen-based ligands is critical to stabilizing the active catalytic species. BTTAA and THPTA are the gold standards for this purpose[3]. BTTAA, in particular, tightly coordinates Cu(I), shielding it from oxidation and disproportionation, while simultaneously increasing the electron density at the metal center. This enhanced electron density facilitates the activation of the alkyne and accelerates the rate-determining metallacycle formation, even with sluggish electron-poor azides[4][5].
Part 3: Quantitative Data & Reagent Selection
To optimize your reaction, match the electronic nature of your azide to the appropriate catalytic system. The table below summarizes the comparative reactivity and recommended conditions for various azide classes.
| Azide Classification | Electronic Nature | Relative CuAAC Reactivity | Primary Competing Side-Reaction | Recommended Catalyst System |
| Primary Alkyl Azide | Electron-neutral | Very Fast | None | CuSO₄ / Sodium Ascorbate / THPTA |
| Electron-Rich Aryl Azide | Electron-donating | Fast | Oxidative degradation | CuSO₄ / Sodium Ascorbate / THPTA |
| Electron-Poor Aryl Azide | Electron-withdrawing (-NO₂, -CF₃) | Slow | Ascorbate-driven reduction to amine | CuTc (Ascorbate-free) / BTTAA |
| Sulfonyl Azide | Highly Electron-withdrawing | Very Slow / Fails | Dimroth triazole ring opening | RuAAC (Alternative) or CuI / Base |
Part 4: Optimized Experimental Protocol (Ascorbate-Free CuAAC)
For electron-poor aryl azides, we recommend an ascorbate-free, strictly anaerobic protocol using Copper(I) thiophene-2-carboxylate (CuTc) and BTTAA. This self-validating system eliminates reductant-driven degradation while maximizing catalytic turnover.
Step-by-step anaerobic workflow for CuAAC with electron-deficient azides.
Step-by-Step Methodology:
Step 1: Solvent Degassing Prepare a solvent mixture of DMSO/t-BuOH (3:1 v/v). Degas thoroughly via three freeze-pump-thaw cycles or vigorous sparging with Argon for 30 minutes. Causality: Cu(I) is highly sensitive to oxidation; removing O₂ is mandatory when omitting ascorbate to prevent the irreversible oxidation of the catalyst to Cu(II).
Step 2: Catalyst Pre-formation In an anaerobic glovebox or under a strict Argon atmosphere, dissolve CuTc (5 mol%) and BTTAA ligand (10 mol%) in the degassed solvent. Stir for 15 minutes until a homogeneous complex forms. Causality: Pre-forming the Cu-ligand complex prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species.
Step 3: Alkyne Activation Add the terminal alkyne (1.0 equiv) to the catalyst solution. Stir for 5 minutes. Self-Validation Check: A slight color change (often shifting to a pale yellow or green tint) indicates the successful formation of the active copper-acetylide complex.
Step 4: Azide Addition Slowly add the electron-poor aryl azide (1.2 equiv) dropwise over 10 minutes. Causality: Slow addition maintains a low steady-state concentration of the highly reactive azide, minimizing the risk of uncatalyzed thermal side-reactions and ensuring the catalyst is not overwhelmed.
Step 5: Reaction and Quenching Stir at room temperature for 2–4 hours. Monitor the reaction progress by LC-MS. Once the alkyne is fully consumed, quench the reaction by exposing the flask to air and adding an excess of a copper chelator (e.g., 0.1 M EDTA solution) to strip the metal from the newly formed triazole product.
Step 6: Purification Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the organic layer heavily with brine (3x) to remove the DMSO and the water-soluble Cu-EDTA complex. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
References
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design Chemistry – An Asian Journal[Link]
-
Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study ResearchGate[Link]
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design PMC - NIH[Link]
-
A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations MDPI[Link]
-
Extracellular Electron Transfer Enables Cellular Control of Cu(I)-Catalyzed Alkyne–Azide Cycloaddition ACS Central Science[Link]
Sources
Technical Support Center: Purification of N-(3-azidophenyl)-2-phenylacetamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center for the chromatographic purification of N-(3-azidophenyl)-2-phenylacetamide. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, offering you the mechanistic causality behind each experimental choice. This ensures that your purification workflow is not just a set of instructions, but a self-validating system that guarantees high yield, safety, and purity.
Safety & Stability Assessment (FAQs)
Q: Is N-(3-azidophenyl)-2-phenylacetamide safe to purify via standard silica gel chromatography? A: Yes, but it requires specific safety validations before you begin. The stability of an organic azide is dictated by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" .
-
The Causality: Azide groups (
) are high-energy moieties prone to explosive decomposition if the molecule lacks sufficient carbon atoms to dissipate the thermal energy of decomposition. -
The Validation: Calculate the C/N ratio for N-(3-azidophenyl)-2-phenylacetamide (
). The molecule contains 14 carbon atoms and 4 nitrogen atoms (1 amide, 3 azide). The C/N ratio is 14 / 4 = 3.5 . Because the C/N ratio is 3 and it contains more than six carbons per energetic azide group, it is considered stable enough to isolate and purify on a macroscopic scale . However, you must still avoid ground glass friction, metal spatulas, and excessive heat.
Q: What are the primary impurities, and how do they dictate the chromatographic strategy? A: The synthesis typically involves the coupling of 3-azidoaniline with phenylacetyl chloride. Because silica gel possesses surface silanol groups (Si-OH) that act as Brønsted acids, the chemical nature of your impurities dictates your mobile phase .
-
Bis-acylated byproduct: Non-polar, elutes first.
-
Target Amide: Moderate polarity, elutes second.
-
Unreacted 3-azidoaniline: Polar and basic. It acts as a hydrogen-bond acceptor, leading to strong, non-linear retention isotherms on acidic silica. This manifests as severe "streaking."
-
Phenylacetic acid: Highly polar and acidic, irreversibly retained on the baseline.
Elution profile and polarity relationships of the target amide and common reaction impurities.
Quantitative Data: Chromatographic Parameters
To facilitate easy comparison during your TLC optimization, refer to the following quantitative summary of the expected chromatographic behavior in a standard 70:30 Hexane:Ethyl Acetate solvent system.
| Compound | Molecular Weight ( g/mol ) | C/N Ratio | Expected Rf (70:30 Hexane:EtOAc) | UV Activity (254 nm) |
| Bis-acylated byproduct | 370.4 | 5.5 | ~0.75 | Strong |
| N-(3-azidophenyl)-2-phenylacetamide | 252.3 | 3.5 | ~0.45 | Strong |
| 3-Azidoaniline (Impurity) | 134.1 | 1.5 | ~0.20 (Streaks) | Moderate |
| Phenylacetic acid (Impurity) | 136.1 | N/A | 0.00 (Baseline) | Weak |
Step-by-Step Purification Methodology
This protocol is designed as a self-validating system. If any validation checkpoint fails, do not proceed to the next step.
Step 1: Mobile Phase Preparation & Silica Deactivation
-
Prepare a mobile phase gradient starting at 80:20 Hexane:Ethyl Acetate and ending at 60:40 Hexane:Ethyl Acetate.
-
Add 1% Triethylamine (TEA) to the mobile phase.
-
Causality: TEA competitively saturates the acidic silanol sites on the silica gel, preventing the basic 3-azidoaniline impurity from streaking into your target amide fraction .
-
Step 2: Column Packing (Wet-Packing)
-
Suspend the silica gel (typically 30-50x the mass of your crude mixture) in the 80:20 Hexane:EtOAc (+1% TEA) solvent.
-
Pour the slurry into the column in a single, continuous motion to prevent stratification .
-
Apply compressed air to pack the bed.
-
Validation Checkpoint: Monitor the solvent front as it descends. A perfectly horizontal solvent front validates uniform packing density. If the front is skewed or channeled, you must repack the column .
-
Step 3: Sample Loading (Dry-Loading)
-
Dissolve the crude N-(3-azidophenyl)-2-phenylacetamide in a minimum amount of Dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 3x the crude mass) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Carefully pour this powder onto the flat surface of the packed column and top with a 1 cm layer of protective sea sand .
Step 4: Elution and Fractionation
-
Elute using the prepared gradient. Collect fractions in test tubes.
-
Spot fractions on a TLC plate and visualize under UV light (254 nm). The target amide will appear as a dark, distinct spot due to the two UV-active phenyl rings.
Step 5: Safe Concentration
-
Pool the fractions containing the pure target amide.
-
Concentrate using a rotary evaporator.
-
Critical Safety Parameter: Keep the water bath temperature below 35°C . While the C/N ratio is safe, prolonged thermal stress can induce nitrene formation and degrade the azide . Do not evaporate to absolute dryness on the bath; remove the flask when a slight oil/solid remains and dry the rest under a high-vacuum manifold at room temperature.
-
Step-by-step workflow for the safe purification of N-(3-azidophenyl)-2-phenylacetamide.
Troubleshooting Guide
Q: My target amide is co-eluting with the 3-azidoaniline starting material despite a good
Q: I am losing my azide compound during the concentration step, and the yield is lower than expected. What is happening?
A: You are likely experiencing thermal degradation. Azides are highly sensitive to heat. If your rotary evaporator bath is set above 40°C, the thermal energy can trigger the expulsion of
Q: How do I visualize the azide on TLC if I suspect UV quenching or want to confirm the azide group is still intact? A: While N-(3-azidophenyl)-2-phenylacetamide is highly UV-active, you can chemically validate the presence of the azide group using a two-step stain. Solution: First, dip the TLC plate in a solution of triphenylphosphine (to reduce the azide to an amine via the Staudinger reaction). Gently heat, then dip the plate in a Ninhydrin stain and heat again. The newly formed primary amine will appear as a bright purple/pink spot, validating that the azide moiety survived the purification process .
References
[2] University of Rochester. "Chromatography: The Solid Phase." University of Rochester Chemistry. URL: [Link]
[3] Teledyne Labs. "Silica Gel Column Chromatography." Teledyne ISCO. URL:[Link]
[4] Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses. URL: [Link]
stability of N-(3-azidophenyl)-2-phenylacetamide to UV light exposure
The following technical guide addresses the stability, photochemistry, and handling of N-(3-azidophenyl)-2-phenylacetamide . This content is structured for researchers utilizing this compound as a photoaffinity probe or intermediate in drug discovery.
Topic: Stability & Photochemical Behavior Guide
Executive Summary & Chemical Profile
N-(3-azidophenyl)-2-phenylacetamide is a bifunctional aryl azide probe.[1] It combines a phenylacetamide pharmacophore (common in kinase inhibitors and GPCR ligands) with a meta-azido photoactivatable group.[1]
-
Primary Function: Photoaffinity labeling (PAL). Upon UV irradiation, the azide converts to a reactive nitrene, covalently crosslinking to nearby biomolecules.[2]
-
Stability Paradox: The compound must be stable during storage and handling but efficiently unstable (reactive) upon specific UV triggering.
-
Key Risk: Unintended photolysis by ambient light or chemical reduction by buffer additives.
Physicochemical Properties Table
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₄H₁₂N₄O | |
| Reactive Moiety | Aryl Azide (-N₃) | Meta-substituted on aniline ring |
| UV Absorption Max | ~250–260 nm | Significant tailing up to ~310 nm |
| Thermal Stability | Stable < 80°C | Decomposes exothermically >110°C (release of N₂) |
| Solubility | DMSO, Ethanol, Methanol | Poor water solubility; precipitate may form in aqueous buffers |
Mechanism of Action (The "Instability" Logic)
To troubleshoot stability, one must understand the degradation pathway. The "instability" to UV light is the mechanism of action.
Photolysis Pathway Diagram
Figure 1: Photochemical fate of the aryl azide moiety.[1] The desired path is Singlet Nitrene insertion. The competing "instability" paths lead to ring expansion or triplet states.
Stability & Handling FAQs
Module A: Storage (Pre-Experiment)
Q: Is the compound stable at room temperature? A: In the solid state, it is relatively stable at room temperature if kept dark . However, for long-term storage, we recommend -20°C under an inert atmosphere (Ar/N₂).[1]
-
Reasoning: Aryl azides can slowly decompose via thermal pathways or trace ambient UV.
-
Warning: Do not store in metal containers or use metal spatulas vigorously; while aryl azides are safer than alkyl azides, they remain shock-sensitive energy-rich molecules [1].[1]
Q: Can I store stock solutions in DMSO? A: Yes, but with strict conditions.
-
Protocol: Prepare 10–50 mM stocks in anhydrous DMSO. Store at -20°C in amber glass vials or wrapped in foil.
-
Shelf Life: ~1–3 months. If the solution turns yellow/brown, azo-dimerization has occurred.[1]
Q: How sensitive is it to ambient lab light? A: Moderately sensitive.
-
Fluorescent Lights: Contain minor UV components that can degrade the sample over hours.
-
Recommendation: Perform weighing and dilution in a hood with the sash lowered or under low-light conditions. Use amber microcentrifuge tubes.
Module B: Experimental Stability (During Assay)
Q: My compound degraded before I turned on the UV lamp. Why? A: Check your buffer additives.
-
The Culprit: Reducing agents.[2] Dithiothreitol (DTT) and Beta-mercaptoethanol (BME) rapidly reduce azides to amines (R-N₃ → R-NH₂).[1]
-
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary, though TCEP can also react with azides over time (Staudinger-like reaction).[1] Ideally, remove reducing agents during the incubation step.
Q: Is the compound stable in cell culture media? A: Generally, yes, for short durations (1–4 hours).
-
Watch out for: Serum proteins (FBS). The azide will non-specifically label serum albumin upon UV exposure, reducing the effective concentration available for your intracellular target. Perform experiments in serum-free media if possible.
Troubleshooting Photolysis (UV Exposure)
Q: I irradiated at 365 nm, but saw no crosslinking. Is the compound defective? A: Likely not. The compound is an unsubstituted phenyl azide (meta-position).
-
The Physics: Simple phenyl azides have an absorption maximum near 250–260 nm and absorb very weakly at 365 nm [2].
-
Fix: Use a 254 nm or 302/312 nm UV source.
-
Note: If you must use 365 nm (to protect live cells), you need a high-intensity source (e.g., UV LED array) and longer exposure times (5–10 mins), but efficiency will remain low compared to 254 nm.[1]
Q: The reaction mixture turned dark brown/black after UV exposure. A: This indicates "over-cooking" or high concentration polymerization.
-
Cause: Formation of azo-polymers (Ar-N=N-Ar) or complex "tars" from the triplet nitrene pathway.[1]
-
Fix:
-
Reduce probe concentration (keep < 100 µM).
-
Reduce irradiation time (try 30–60 seconds).
-
Ensure the sample is not heating up (use a cold block or ice bath during UV exposure).
-
Q: I see a "smear" on my Western blot instead of a clean band. A: This is often due to Ring Expansion (see Figure 1).
-
Mechanism: The singlet nitrene rearranges to a dehydroazepine, which is a long-lived electrophile.[1] It diffuses away from the binding site and reacts with random nucleophiles (e.g., lysines on non-target proteins) [3].
-
Fix: Use a "scavenger" buffer? No, that kills the reaction. Instead, optimize the "Pulse" of UV. High-intensity, short-duration UV favors the singlet insertion (direct hit) over the rearrangement pathway.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic workflow for labeling failures.
Analytical Verification
Before committing to a complex biological assay, validate the integrity of your N-(3-azidophenyl)-2-phenylacetamide stock.[1]
| Method | Expected Result (Intact) | Sign of Degradation |
| LC-MS | Single peak, Mass = M+H (Exact mass ~253.[1]1) | Mass - 26 Da (Loss of N₂, Amine formation) or Mass + 2 (Reduction) |
| IR Spectroscopy | Strong, distinct peak at ~2100–2150 cm⁻¹ (Azide stretch) | Disappearance of 2100 cm⁻¹ peak |
| UV-Vis | Max ~250 nm | Shift to visible region (yellowing) indicates azo formation |
References
-
BenchChem. Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting. (General handling protocols derived from similar aryl azide probes).
-
Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
-
Gritsan, N. P., & Platz, M. S. (2010). Photochemistry of Azides: The Azide/Nitrene Interface.[3] In Organic Azides: Syntheses and Applications.
-
University of Pittsburgh. Safe Handling of Azides (Safety Manual).
Sources
Technical Support Center: Minimizing Byproduct Formation in Azide-Alkyne Cycloadditions
Welcome to the Advanced Technical Support Center for Azide-Alkyne Cycloadditions. Designed for researchers, chemical biologists, and drug development professionals, this guide moves beyond basic protocols to address the mechanistic root causes of reaction failures. While click chemistry is celebrated for its thermodynamic driving force, kinetic side-reactions—such as Glaser coupling, reactive oxygen species (ROS) generation, and thiol-yne additions—can severely compromise yield and bioorthogonality.
Here, we provide diagnostic troubleshooting guides, causality-driven explanations, and self-validating experimental protocols to ensure high-fidelity bioconjugation.
Part 1: Diagnostic Troubleshooting & Causality (FAQs)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My LC-MS shows a significant +[Mass] adduct corresponding to a diyne. Why is my alkyne consuming itself, and how do I stop it? The Causality: You are observing Glaser Coupling (oxidative homocoupling of terminal alkynes). This byproduct is mechanistically driven by the presence of Cu(II) species, which are generated when your active Cu(I) catalyst is oxidized by ambient oxygen (1)[1]. The Solution: You must disrupt the oxidation pathway. Thoroughly degas all buffers to remove oxygen and increase the concentration of your reducing agent (sodium ascorbate) (2)[2]. More importantly, utilize a copper-binding ligand like THPTA or BTTAA. These ligands not only accelerate the desired cycloaddition but act as sacrificial reductants, shielding the copper center from O₂[3].
Q2: Following CuAAC, my target protein aggregates or loses enzymatic function. What is the biochemical cause? The Causality: There are two concurrent degradation pathways at play. First, the reaction of Cu(I) with O₂ generates Reactive Oxygen Species (ROS), which cleave peptide backbones and oxidize sensitive residues (e.g., methionine, histidine)[2]. Second, as sodium ascorbate reduces Cu(II) to Cu(I), it is oxidized into dehydroascorbate. Dehydroascorbate is a potent electrophile that rapidly cross-links with the guanidinium side chains of arginine residues, leading to protein aggregation (3)[3]. The Solution: Add 5 mM Aminoguanidine to your reaction buffer. Aminoguanidine acts as a sacrificial nucleophile, intercepting dehydroascorbate before it can react with your protein's arginine residues[3].
Caption: Mechanistic pathways of CuAAC byproduct formation versus ligand-stabilized cycloaddition.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q3: I switched to SPAAC to avoid copper toxicity, but I am now observing off-target background labeling on my wild-type control proteins. Why? The Causality: You are observing Thiol-Yne Addition . To eliminate the need for a copper catalyst, SPAAC relies on highly strained cyclooctynes (e.g., DIBO, BARAC, BCN) which possess massive inherent ring strain (high enthalpic energy). While this drives the reaction with azides, it also makes the alkyne highly susceptible to nucleophilic attack by free thiols (cysteine residues) via a radical or Michael-type addition pathway (4)[4]. The Solution: Pre-treat your biomolecule with a thiol-capping agent like iodoacetamide prior to introducing the cyclooctyne, or switch to a less reactive cyclooctyne variant (e.g., BCN instead of BARAC) if kinetic speed can be sacrificed for higher orthogonality.
Caption: SPAAC competing pathways: desired cycloaddition vs off-target thiol-yne addition, and capping mitigation.
Part 2: Quantitative Data & Mitigation Strategies
The following table summarizes the quantitative impact of specific mitigation strategies on byproduct formation.
| Reaction Type | Primary Byproduct | Mechanistic Cause | Mitigation Strategy | Expected Yield / Recovery |
| CuAAC | Diyne (Glaser Coupling) | Cu(II)-mediated oxidative homocoupling of alkynes in the presence of O₂. | Degassing + 5 eq THPTA ligand + 10 eq Na-Ascorbate. | +25-40% increase in target triazole yield. |
| CuAAC | Protein Aggregation | Cu(I)/O₂ generated ROS; Dehydroascorbate reacting with Arginine. | Addition of 5 mM Aminoguanidine; Strict anaerobic conditions. | >90% recovery of native protein structure. |
| SPAAC | Thiol-yne Adducts | Nucleophilic attack of free cysteines on highly strained cyclooctynes. | Pre-capping thiols with 10 mM Iodoacetamide; using less strained BCN. | ~95% reduction in background fluorescence/labeling. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. By embedding internal controls directly into the workflow, you can mathematically quantify background side-reactions and confirm the efficacy of your mitigation steps.
Protocol 1: High-Fidelity Anaerobic CuAAC Bioconjugation
Designed to eliminate Glaser coupling and ROS-mediated degradation.
Step 1: Reagent Preparation & Degassing Prepare 100 mM Sodium Ascorbate and 100 mM Aminoguanidine in degassed, deionized water (prepare fresh; ascorbate degrades rapidly). Sparge your main reaction buffer (e.g., PBS) with Argon or Nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the primary catalyst oxidation event that triggers both Glaser coupling and ROS generation.
Step 2: Pre-Complexation of the Catalyst In a separate microcentrifuge tube, mix CuSO₄ (final reaction conc. 100 µM) with THPTA ligand (final reaction conc. 500 µM) at a 1:5 molar ratio. Incubate for 5 minutes at room temperature. Causality: Free Cu(I) is highly toxic to proteins. Pre-complexing ensures the copper center is sterically shielded by the ligand before it ever contacts the biomolecule.
Step 3: Reaction Assembly To your degassed protein-alkyne solution, add the reagents in the following strict order:
-
Azide-functionalized cargo (2-5 molar equivalents).
-
Aminoguanidine (final conc. 5 mM).
-
Pre-complexed CuSO₄/THPTA mixture.
-
Sodium Ascorbate (final conc. 2.5 mM) to initiate the reaction. Incubate under an Argon blanket for 1-2 hours at room temperature.
Step 4: The Self-Validation Control (Critical) Run a parallel reaction containing all components except the Azide-functionalized cargo. Validation Logic: Analyze this control via LC-MS. Any high-molecular-weight species formed in this tube definitively quantifies your baseline Glaser homocoupling. If the diyne peak is absent, your degassing and ligand-shielding steps are validated as successful.
Protocol 2: SPAAC with Thiol-Capping Pre-treatment
Designed to eliminate thiol-yne background labeling in complex lysates.
Step 1: Disulfide Reduction (Optional but Recommended) If your target protein contains inaccessible disulfides that may become reduced later, pre-treat the sample with 1 mM TCEP for 30 minutes to expose all potential reactive thiols.
Step 2: Cysteine Capping Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at room temperature. Causality: IAA irreversibly alkylates the free sulfhydryl groups of cysteine residues, rendering them non-nucleophilic and completely inert to strained alkynes.
Step 3: Quenching & Desalting Quench unreacted IAA by adding 20 mM DTT or β-mercaptoethanol for 15 minutes. Remove small molecules using a Zeba spin desalting column or dialysis.
Step 4: SPAAC Execution & Self-Validation Add your cyclooctyne probe (e.g., BCN-fluorophore) to the desalted protein. Validation Logic: Run a parallel 'Minus-Azide' wild-type protein control through this exact pipeline. Any residual fluorescence or mass-shifted adducts on the wild-type protein indicate incomplete iodoacetamide capping, allowing you to self-validate and optimize the blocking step before trusting your primary data.
References
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL
- Source: Current Protocols in Chemical Biology (via PMC)
- Technical Support Center: Copper-Catalyzed Click Chemistry Source: Benchchem URL
- Not So Bioorthogonal Chemistry Source: PMC - NIH URL
Sources
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
preventing thermal decomposition of aryl azides during rotary evaporation
Technical Support Guide: Preventing Thermal Decomposition During Rotary Evaporation
To: Research Scientists, Process Chemists, and HSE Officers From: Senior Application Scientist, Chemical Safety Division Subject: Critical Protocols for the Concentration of Aryl Azides
Core Directive: The Stability Thresholds
Before approaching the rotary evaporator, you must validate the inherent stability of your molecule. Thermal decomposition is not merely a function of bath temperature; it is a function of molecular energy density.
The "Law of Three" (C/N Ratio) Do not attempt to isolate or concentrate an organic azide unless it satisfies the following stoichiometric ratio:
[1]- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms[2]
| Ratio Result | Safety Status | Action Required |
| Stable | Safe to concentrate (with precautions). | |
| Borderline | DO NOT rotavap to dryness. Store as a dilute solution (<1 M). | |
| Explosive | STOP. Do not isolate. Use "Telescoping Synthesis" (react in situ). |
Senior Scientist Note: While aryl azides are generally more thermally stable than alkyl azides due to resonance stabilization, electron-withdrawing groups (EWGs) on the ring can destabilize the azide bond. Treat ortho-substituted aryl azides with extreme caution, as they are prone to lower-temperature decomposition via ring expansion.
The Mechanism of Failure: Why They Decompose
Understanding the why allows you to predict the when.
Thermal Trigger:
When aryl azides (
The Cascade:
-
Nitrene Formation: This species is an electron-deficient, highly reactive electrophile.
-
Uncontrolled Reaction: In a concentrated rotavap flask, nitrenes will instantly insert into neighboring C-H bonds (polymerization) or dimerize (azo formation).
-
Exotherm: This reaction releases significant heat. In a solvent-free state (dryness), this heat cannot dissipate, leading to a runaway thermal explosion.
Standard Operating Procedure (SOP)
Objective: Safely remove solvent without triggering decomposition.
Phase A: Preparation
-
Quench Residual
: If your azide was synthesized via nucleophilic substitution, ensure zero residual sodium azide remains.-
Critical Warning: Never rotary evaporate a mixture containing
and halogenated solvents (DCM, Chloroform). This forms Diazidomethane , which is explosively unstable.
-
-
The Shield: A rotary evaporator implosion guard (polycarbonate shield) is mandatory , not optional.
-
Glassware: Inspect for star cracks. Azides are shock-sensitive; a vacuum implosion can trigger a chemical detonation.
Phase B: The Evaporation Parameters
The "40/40 Rule":
-
Bath Temperature: Never exceed 40°C .
-
Condenser Temperature: Ensure your chiller is running at least -10°C (or 40°C differential) to maximize solvent recovery and prevent vapor release.
Vacuum Settings (The Rule of 700): Do not blindly apply "full vacuum." Use a digital vacuum controller to target the specific boiling point.
| Solvent | Target Vacuum (mbar) for 30°C Boiling Point |
| Dichloromethane (DCM) | ~ 750 mbar (Atmospheric/Mild) |
| Acetone | ~ 550 mbar |
| Ethyl Acetate | ~ 200 mbar |
| Toluene | ~ 30 mbar |
Phase C: The "Wet Stop" Technique
Never distill to dryness.
-
Stop evaporation while the residue is still an oil or wet solid.
-
Backfill the system with Inert Gas (Nitrogen/Argon) , not air. Oxygen can react with trace nitrenes or radicals.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for handling aryl azide solutions.
Figure 1: Decision matrix for the safe isolation and concentration of aryl azides.
Troubleshooting & FAQs
Q: The solution turned a dark amber/brown color during evaporation. What happened? A: You likely triggered the onset of thermal decomposition.
-
Diagnosis: The color change indicates the formation of azo-polymers or tars resulting from nitrene coupling.
-
Immediate Action: Stop the rotation, vent the vacuum with nitrogen, and remove the flask from the water bath immediately. Analyze via TLC/NMR. If significant decomposition occurred, do not attempt to purify further by distillation; use chromatography.
Q: My solvent is bumping violently, but I need to keep the temperature low. How do I stop it? A: Bumping is caused by superheating under vacuum.
-
Solution: Do not increase the bath temperature. Instead:
-
Use a Bump Trap (splash guard) between the flask and the vapor duct.
-
Increase the rotation speed (rpm). Higher rotation creates a thinner film and increases surface area, allowing smoother evaporation at lower temperatures.
-
Q: Can I use a heat gun to remove the last traces of solvent from the flask walls? A: ABSOLUTELY NOT.
-
Reasoning: Heat guns produce uncontrolled temperatures often exceeding 300°C. This will instantly detonate any azide residue on the glass walls.
-
Alternative: Use a high-vacuum line (Schlenk line) at room temperature for final drying, but always leave the compound slightly "wet" if stability is unknown.
Q: I am using Dichloromethane (DCM) as my extraction solvent. Is this safe?
A: Only if you are certain no Sodium Azide (
-
The Hazard:
(Diazidomethane). This compound is extremely shock-sensitive and can explode simply by rotating the ground glass joint. -
Protocol: Perform thorough aqueous washes (water/brine) to remove ionic azides before rotavap.
Q: How do I clean the rotavap glassware after finishing? A: Assume trace azides are present.
-
Step 1: Rinse with copious amounts of solvent (Acetone/Ethanol).
-
Step 2: If chemical decontamination is required (for spills), use a 10% Ceris Ammonium Nitrate (CAN) solution or mild bleach to oxidize/decompose the azide functionality chemically before washing with water. Do not use strong acids.
References
-
Organic Azide Safety & Stability Bräse, S., et al.[5][6][7][8] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
The "Rule of Six" and C/N Ratios Smith, P. A. S.[5][6] "Open-Chain Nitrogen Compounds." Benjamin/Cummings, 1983. (Foundational text on C/N ratios).
-
Hazardous Reaction of Halogenated Solvents Conrow, R. E., & Dean, W. D. "Diazidomethane Explosion." Organic Process Research & Development, 2008.
-
Laboratory Safety Fact Sheet: Azides University of California, Santa Barbara (UCSB) Environmental Health & Safety.
Sources
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. researchsafety.uky.edu [researchsafety.uky.edu]
- 4. achievechem.com [achievechem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
optimizing reaction time for click chemistry with steric hindrance
Ticket ID: #CC-OPT-404 Topic: Overcoming Steric Hindrance in CuAAC Reactions Assigned Specialist: Senior Application Scientist, Dr. Aris
Diagnostic & Triage
User Status: Reaction is sluggish (< 50% conversion) or stalled. Substrates contain bulky groups (e.g., tertiary azides, ortho-substituted aryls, or buried protein residues).
Before altering your protocol, use this diagnostic flow to confirm if steric hindrance is the primary bottleneck or if catalyst deactivation is the root cause.
Figure 1: Diagnostic Logic for Stalled Click Reactions. Blue/Green color indicates catalyst death (oxidation).
The "Engine": Ligand Selection Strategy
Core Insight: Steric hindrance creates a kinetic barrier. To overcome it, the reaction must run longer without the catalyst dying.
Standard ligands like TBTA are often insufficient for hindered substrates because they do not protect the Cu(I) center effectively from oxidation or disproportionation over long timeframes. You must upgrade to Accelerating Ligands .
Ligand Performance Hierarchy
| Ligand | Reaction Speed | Steric Tolerance | Water Solubility | Best Use Case |
| BTTAA | ★★★★★ | High | High | The Gold Standard. Best for hindered substrates and low Cu loading. |
| BTTES | ★★★★☆ | High | High | Excellent biocompatibility; slightly slower than BTTAA but very stable. |
| THPTA | ★★★☆☆ | Moderate | High | General purpose aqueous click. Often fails with tertiary azides. |
| TBTA | ★★☆☆☆ | Low | Low (DMSO/MeOH) | Basic organic synthesis. Avoid for hindered systems. |
Why BTTAA? BTTAA (and BTTES) contains an internal hydrogen bond acceptor that assists in the deprotonation of the alkyne and stabilizes the Cu(I) intermediate. This allows the catalyst to turnover faster and survive longer, which is critical when the substrate's bulk slows down the entry into the catalytic cycle.
Optimized Protocols
Protocol A: The "Bulky Substrate" Standard
Use this for tertiary azides or sterically congested alkynes in organic synthesis.
Reagents:
-
Cu Source: CuSO₄[1][2][3][4][5] · 5H₂O (Avoid CuI/CuBr unless in a glovebox; they oxidize too fast).
-
Ligand: BTTAA (preferred) or BTTES.
-
Reductant: Sodium Ascorbate (freshly prepared).
-
Solvent: DMF/Water or tBuOH/Water (1:1).[6] Note: Water is essential for the accelerating effect of these ligands.
Step-by-Step:
-
Dissolve Substrates: Prepare Azide (1.0 eq) and Alkyne (1.2 eq) in the solvent. Target Concentration: High (> 0.1 M). Dilution is the enemy of hindered kinetics.
-
Pre-complex Catalyst: In a separate vial, mix CuSO₄ (5 mol%) and BTTAA (10 mol%). The solution should remain blue.
-
Combine: Add the catalyst complex to the substrate solution.
-
Initiate: Add Sodium Ascorbate (20 mol%) to start the reaction.
-
Inert Atmosphere: Flush the headspace with Argon/Nitrogen and cap tightly. Oxygen kills the catalyst before the slow reaction finishes.
-
Incubate: Heat to 40–50°C . Monitor by LCMS at 4 hours.
Protocol B: Microwave-Assisted (The "Nuclear Option")
Use when Protocol A fails after 24 hours.
Theory: Microwave irradiation provides direct dielectric heating, helping to overcome the activation energy barrier imposed by steric bulk.
-
Setup: Use a dedicated microwave reactor vial (do not use domestic microwaves).
-
Loading: Use the same ratios as Protocol A, but increase Cu loading to 10 mol%.
-
Conditions:
-
Temperature: 80°C - 100°C (Ensure substrates are stable).
-
Time: 10 - 30 minutes.
-
Power: Dynamic mode (max 100W).
-
-
Safety: Ensure the vial is rated for the pressure generated by the solvent at 100°C.
Mechanistic Visualization
Understanding why the reaction works helps you troubleshoot. The diagram below illustrates the catalytic cycle and where steric hindrance blocks progress (The C-N bond formation step).
Figure 2: The CuAAC Catalytic Cycle. The formation of the metallacycle (Step 3) is most severely affected by steric bulk, requiring stabilized Cu(I) to persist longer.
Frequently Asked Questions (FAQ)
Q: My reaction turned yellow and stopped. What happened? A: The yellow precipitate is likely Copper(I) acetylide aggregating because the ligand detached. This often happens with TBTA. Fix: Switch to BTTAA or THPTA, which are more water-soluble and keep the copper in solution.[2]
Q: Can I use "Copper-Free" Click (SPAAC) for hindered substrates? A: Generally, no . SPAAC (using DBCO/BCN) is governed by the ring strain of the cyclooctyne. While it avoids copper toxicity, the cyclooctyne itself is bulky.[6] Adding a hindered azide to a bulky cyclooctyne often results in slower kinetics than optimized CuAAC. Only use SPAAC if copper is strictly forbidden (e.g., inside live cells).
Q: I am seeing "Glaser Coupling" (Alkyne-Alkyne homocoupling) instead of my product. A: This occurs when oxygen is present.[6] The Cu(I) is oxidized to Cu(II), which catalyzes alkyne dimerization. Fix: Degas solvents thoroughly and increase the Sodium Ascorbate loading to 5-10 equivalents to aggressively scavenge oxygen.
Q: Does solvent choice matter for sterics? A: Yes. While water is needed for the ligand acceleration, sterically hindered substrates are often hydrophobic. A 1:1 mixture of tBuOH/Water or DMSO/Water is ideal.[6] The organic fraction solubilizes the bulky reactants, while the water fraction drives the hydrophobic effect, pushing the reactants together.
References
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. (Demonstrates the superiority of BTTAA/BTTES over TBTA).
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Foundational protocols for ligand-accelerated CuAAC).
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie. (Discusses chelating assistance in hindered systems).
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic insights." Chemical Society Reviews. (Detailed kinetics of the catalytic cycle).
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of N-(3-azidophenyl)-2-phenylacetamide
Executive Summary
N-(3-azidophenyl)-2-phenylacetamide (
This guide compares the fragmentation performance of this compound across Electrospray Ionization (ESI) and Electron Ionization (EI) platforms. It is designed to help researchers distinguish between thermal degradation artifacts and genuine structural fragments, ensuring accurate validation of synthesized probes.
Comparative Analysis: Ionization Techniques
The choice of ionization method drastically alters the observed spectral fingerprint due to the thermal and energetic instability of the aryl azide moiety.
Performance Matrix: ESI vs. EI
| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |
| Primary Utility | Purity confirmation & Intact Mass check. | Structural fingerprinting & Library matching. |
| Energy Regime | "Soft" Ionization (Low internal energy transfer).[1] | "Hard" Ionization (70 eV). |
| Dominant Signal | ||
| Azide Stability | High (if source temp < 150°C). | Very Low (Rapid loss of |
| Key Artifacts | In-source decay to amine ( | Extensive rearrangements to azepines. |
Expert Insight: The "Nitrogen Rule" Anomaly
While the parent molecule has 4 nitrogens (even mass), the primary fragment in EI often involves the loss of
-
Parent (
): 252 Da (Even mass, 4 Nitrogens). -
Primary Fragment (
): 224 Da (Even mass, 2 Nitrogens). -
Note: Unlike typical odd-electron fragments, the nitrene radical cation formed remains at an even mass, complicating interpretation if the parent ion is absent.
Detailed Fragmentation Mechanisms
Understanding the causality of fragmentation is essential for differentiating the probe from impurities like 3-azidoaniline or phenylacetic acid.
Pathway A: The Azide-Nitrene Decomposition (Dominant in EI / High-Energy CID)
The most characteristic feature of aryl azides is the extrusion of molecular nitrogen (
-
Initiation: The molecular ion (
252) loses (28 Da). -
Intermediate: Formation of a highly reactive singlet phenylnitrene ion (
224). -
Rearrangement: The nitrene undergoes ring expansion to form a dehydroazepine or dimerizes. This is a critical diagnostic peak.
Pathway B: Amide Bond Cleavage (Diagnostic Backbone)
The amide bond linking the two phenyl rings is the second point of failure.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the benzylic carbon is cleaved.
-
Generates the Tropylium ion (
, 91), the base peak in many phenyl-derivative spectra.
-
-
Amide Hydrolysis-like Cleavage:
-
Generates the Phenylacetyl cation (
, 119). -
Generates the 3-azidoaniline radical cation (
134), which instantly loses to form 106.
-
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive pathways between azide loss and amide backbone cleavage.
Figure 1: Mechanistic fragmentation tree for N-(3-azidophenyl)-2-phenylacetamide showing the divergence between labile azide loss and backbone amide cleavage.
Validated Experimental Protocol
To ensure reproducibility and prevent thermal degradation of the azide prior to detection, follow this optimized LC-MS workflow.
Protocol: "Cold-Flow" LC-MS Analysis
Objective: Maximize detection of the intact parent ion (
-
Sample Preparation:
-
Solvent: Acetonitrile (ACN) / Water (50:50) + 0.1% Formic Acid.
-
Concentration: 10 µg/mL.[2]
-
Critical Step: Keep samples at 4°C in the autosampler. Do not use ultrasonic baths for dissolution (heat/cavitation degrades azides). Vortex only.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% to 95% B (ACN) over 5 minutes.
-
-
MS Source Parameters (ESI - Positive Mode):
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: Low (15-20 V) . High cone voltage (>40V) will induce in-source fragmentation of the azide.
-
Source Temperature: < 120°C . Temperatures >150°C cause thermal extrusion of
. -
Desolvation Gas: 600 L/hr (Nitrogen).
-
Workflow Diagram
Figure 2: Optimized "Cold-Flow" LC-MS workflow to preserve the labile aryl azide moiety during analysis.
Reference Data Table: Expected Ions
Use this table to validate your spectral data.
| m/z (ESI+) | Identity | Origin/Mechanism |
| 253.1 | Target Parent Ion . Indicates intact molecule. | |
| 275.1 | Sodium adduct. Common in stored solvents. | |
| 225.1 | Nitrene Artifact . Indicates in-source fragmentation or thermal degradation. | |
| 119.0 | Amide cleavage (Acylium ion). | |
| 91.0 | Tropylium ion (Rearrangement of |
References
-
BenchChem. (2025).[2][3] The Dual-Functionality of N-(3-azidophenyl)-2-chloroacetamide in Modern Drug Discovery. Retrieved from
-
Smith, P.A.S., et al. (1970). The mass spectrometry of some aromatic azides. Journal of Organic Chemistry. Retrieved from
-
Gupta, P., et al. (2026).[4] Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from
-
University of Arizona. (2023). Mass Spectrometry - Fragmentation Patterns by Functional Group. Retrieved from
Sources
distinguishing N-(3-azidophenyl)-2-phenylacetamide from amine precursor by TLC
An In-Depth Guide to Distinguishing N-(3-azidophenyl)-2-phenylacetamide from its Amine Precursor by Thin-Layer Chromatography
In the synthesis of bioactive molecules and chemical probes, the conversion of an aromatic amine to an azide is a fundamental transformation, often serving as a gateway to "click" chemistry applications.[1][2] The reaction, typically proceeding via diazotization followed by substitution with an azide source, requires careful monitoring to ensure complete conversion of the starting material.[3][4] Incomplete reactions can lead to purification challenges and impact the yield and purity of subsequent steps.
This guide provides a comprehensive, field-proven methodology for distinguishing the product, N-(3-azidophenyl)-2-phenylacetamide, from its precursor, N-(3-aminophenyl)-2-phenylacetamide, using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation and visualization, empowering researchers to not only replicate this protocol but also to adapt it to their own unique systems.
The Principle of Separation: Polarity is Paramount
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] In our case, the stationary phase is silica gel, a highly polar material rich in silanol (Si-OH) groups. The separation of our two target compounds hinges on the significant difference in polarity between the primary aromatic amine (-NH₂) group and the azide (-N₃) group.
-
N-(3-aminophenyl)-2-phenylacetamide (Amine Precursor): The primary amine group is highly polar. It can both donate and accept hydrogen bonds, leading to strong interactions (adsorption) with the polar silica gel.[6]
-
N-(3-azidophenyl)-2-phenylacetamide (Azide Product): The azide group is considerably less polar than an amine. While it can act as a hydrogen bond acceptor, it lacks the hydrogen bond donating capability of the amine. Consequently, it interacts much more weakly with the silica gel stationary phase.
This difference dictates that the less polar azide product will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf), while the more polar amine precursor will be more strongly retained by the silica gel, leading to a lower Rf value.[7][8]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide an unambiguous result, incorporating multiple visualization techniques for definitive identification of both the starting material and the product.
Materials
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase (Eluent): 3:1 Hexane:Ethyl Acetate (v/v) - Note: This is a starting point and may require optimization.
-
Visualization Reagents:
-
Ninhydrin stain (0.3% ninhydrin in n-butanol/3% acetic acid)
-
Triphenylphosphine (PPh₃) solution (10% w/v in dichloromethane)
-
-
Apparatus:
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Heat gun or oven
-
Forceps
-
Fume hood
-
Workflow Overview
Caption: General workflow for TLC analysis.
Step-by-Step Methodology
-
Chamber Saturation: Pour the prepared mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and resting against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes. This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more reproducible chromatograms.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. On this line, make small marks for each sample to be spotted.
-
Sample Spotting:
-
Dissolve small amounts of your amine precursor (starting material, SM), the crude reaction mixture, and the azide product (if you have a pure sample) in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary spotter, carefully apply a small spot of each solution to the designated marks on the baseline.
-
It is highly recommended to apply a "co-spot" where you first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the solvent. Close the chamber and allow the solvent front to travel up the plate undisturbed.
-
Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Drying: Allow the plate to air-dry completely in a fume hood for a few minutes.
Visualization and Interpretation
This is the most critical phase for distinguishing the two compounds. The sequence of visualization steps is important.
-
UV Visualization (Non-destructive):
-
Place the dried plate under a UV lamp set to 254 nm.
-
Both N-(3-aminophenyl)-2-phenylacetamide and N-(3-azidophenyl)-2-phenylacetamide contain aromatic rings and are UV-active. They will appear as dark purple/black spots against the green fluorescent background of the plate.
-
Circle the observed spots with a pencil. At this stage, you will primarily differentiate them by their Rf values. The higher spot should be the azide product, and the lower spot the amine precursor.
-
-
Ninhydrin Staining (Amine-Specific):
-
In a fume hood, quickly dip the plate into the ninhydrin staining solution using forceps.
-
Blot any excess stain from the edges with a paper towel.
-
Gently warm the plate with a heat gun until colors develop. The plate should not be overheated.
-
Observation: The spot corresponding to the amine precursor (lower Rf) will develop a characteristic purple or pink color (Ruhemann's purple).[9] The spot for the azide product (higher Rf) will not change color. This provides definitive confirmation of the presence and position of the starting material.
-
-
Azide Confirmation (Optional but Recommended):
-
For unequivocal confirmation of the azide product, a separate TLC plate can be run. After development and drying, first dip the plate into the 10% PPh₃ solution for 30 seconds.[10]
-
Dry the plate with a heat gun for 3-5 minutes. This step reduces the azide to the corresponding amine.[10][11]
-
Now, dip the plate into the ninhydrin solution and heat as described above.
-
Observation: The spot that was previously the azide product will now also stain purple, as it has been converted to an amine in situ.
-
Expected Results
The chemical transformation and the expected TLC plate outcome are illustrated below. The azide, being less polar, travels further up the plate.
Caption: Conversion of polar amine (SM) to less polar azide (P) and corresponding TLC.
The results can be summarized quantitatively and qualitatively as follows:
| Compound | Structure | Expected Rf (3:1 Hex:EtOAc) | UV (254 nm) Visualization | Ninhydrin Staining Result |
| N-(3-aminophenyl)-2-phenylacetamide (Precursor) | Amine-Aryl-Amide | ~0.2 - 0.3 | Dark Spot | Purple/Pink Spot |
| N-(3-azidophenyl)-2-phenylacetamide (Product) | Azide-Aryl-Amide | ~0.5 - 0.7 | Dark Spot | No Color Change |
Note: Rf values are illustrative. Actual values depend on specific conditions such as plate manufacturer, temperature, and chamber saturation.
Conclusion
By leveraging the fundamental principles of chromatography and compound polarity, Thin-Layer Chromatography serves as a rapid, inexpensive, and powerful tool for monitoring the conversion of N-(3-aminophenyl)-2-phenylacetamide to its azide derivative. The key to an unambiguous analysis lies not just in observing the separation by Rf value under UV light, but in employing specific chemical stains. The selective reaction of ninhydrin with the primary amine of the starting material provides a clear, colorimetric confirmation of its presence, allowing the researcher to confidently assess reaction completion and guide subsequent purification strategies.
References
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemia Analityczna, 54(4), 807-812.
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar.
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. (While not directly from the search, this is the foundational paper for the ninhydrin test in synthesis and is widely cited).
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. (This reference establishes the importance of azides in click chemistry).
-
Cegielska, B., & Kacprzak, K. M. (2009). Figure 1 from: Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. ResearchGate.
-
BenchChem. (2025). A Comparative Guide to the Characterization of Aromatic Azide Click Products.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809–1811.
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
-
Jan, M., & Mohammad, A. (2011). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 33(6), 844-848.
-
StudyMind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry).
-
ECHEMI. (n.d.). How does the Rf value change when changing the eluent composition?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. studymind.co.uk [studymind.co.uk]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of N-(3-azidophenyl)-2-phenylacetamide
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of novel chemical entities is paramount. N-(3-azidophenyl)-2-phenylacetamide is a compound of interest in various research domains, including chemical biology and medicinal chemistry, often utilized as a chemical probe or a precursor for more complex molecules. Its unique structure, featuring a phenylacetamide core and an energetic azido group, necessitates a well-defined analytical approach for its characterization and quantification. This guide provides an in-depth, objective comparison of the predicted high-performance liquid chromatography (HPLC) behavior of N-(3-azidophenyl)-2-phenylacetamide against relevant alternatives, supported by theoretical principles and data from analogous compounds.
Physicochemical Properties and Predicted Chromatographic Behavior
Structure:
-
N-phenylacetamide Core: This portion of the molecule is moderately hydrophobic and contains a polar amide linkage.
-
2-phenylacetamide Moiety: The benzyl group contributes significantly to the molecule's hydrophobicity.
-
Azido Group (-N3): The azide is a polar functional group that can participate in dipole-dipole interactions. Its impact on retention in reversed-phase HPLC is complex; while polar, it is not readily ionizable.
Based on these features, N-(3-azidophenyl)-2-phenylacetamide is expected to be a moderately non-polar compound, making it well-suited for reversed-phase HPLC.
Table 1: Predicted Physicochemical Properties of N-(3-azidophenyl)-2-phenylacetamide and Comparison Compounds
| Compound | Structure | Predicted LogP | Predicted pKa (Amide N-H) | Key Features Affecting Retention |
| N-(3-azidophenyl)-2-phenylacetamide | O=C(Cc1ccccc1)Nc2cccc(c2)N=[N+]=[N-] | ~2.5 - 3.5 | ~16-17 | Moderately hydrophobic with a polar azide group. |
| N-phenyl-2-phenylacetamide | O=C(Cc1ccccc1)Nc2ccccc2 | ~2.0 - 3.0 | ~16-17 | The non-polar analogue lacking the azide group. |
| N-(3-aminophenyl)-2-phenylacetamide | O=C(Cc1ccccc1)Nc2cccc(c2)N | ~1.5 - 2.5 | Amine: ~4-5; Amide: ~16-17 | More polar due to the basic amino group, which can be protonated. |
Predicted LogP and pKa values are estimations based on computational models and data from structurally related compounds.
Recommended HPLC Methodology (Hypothetical)
Drawing from established methods for N-phenylacetamide derivatives, a standard reversed-phase HPLC protocol is proposed as a starting point for the analysis of N-(3-azidophenyl)-2-phenylacetamide.[1][2]
Experimental Protocol
1. Instrumentation and Column:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector is suitable.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial method development.[2]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 30% B
-
15-20 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
3. Detection:
-
Wavelength: UV detection at 254 nm is a good starting point due to the presence of aromatic rings.[2] A full UV-Vis scan of the analyte is recommended to determine the optimal wavelength for maximum absorbance.
4. Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.[2] Ensure the sample is fully dissolved to avoid column blockage.
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of N-(3-azidophenyl)-2-phenylacetamide.
Comparative Analysis of Retention Time
The proposed HPLC method will allow for the separation of N-(3-azidophenyl)-2-phenylacetamide from potential impurities and related compounds. Below is a comparative analysis of its expected retention behavior against two relevant alternatives.
-
N-phenyl-2-phenylacetamide: This compound lacks the polar azide group and is therefore more hydrophobic than the target analyte. In a reversed-phase system, where retention is primarily driven by hydrophobic interactions with the C18 stationary phase, N-phenyl-2-phenylacetamide is expected to have a longer retention time than N-(3-azidophenyl)-2-phenylacetamide.
-
N-(3-aminophenyl)-2-phenylacetamide: This compound features a basic amino group in place of the azide. The amino group is significantly more polar than the azide group. Furthermore, in the acidic mobile phase (pH ~2.7 due to 0.1% formic acid), the amino group (pKa ~4-5) will be protonated to form a positively charged ammonium ion. This ionization drastically reduces the compound's hydrophobicity, leading to weaker interaction with the stationary phase. Consequently, N-(3-aminophenyl)-2-phenylacetamide is expected to have a shorter retention time than N-(3-azidophenyl)-2-phenylacetamide.
Table 2: Predicted Comparative HPLC Retention Behavior
| Compound | Predicted Retention Time (Relative) | Rationale |
| N-(3-aminophenyl)-2-phenylacetamide | Shortest | The amino group is protonated in the acidic mobile phase, making the molecule more polar and less retained. |
| N-(3-azidophenyl)-2-phenylacetamide | Intermediate | Moderately hydrophobic with a polar, non-ionizable azide group. |
| N-phenyl-2-phenylacetamide | Longest | Most hydrophobic of the three due to the absence of a polar substituent on the N-phenyl ring. |
Logical Relationship Diagram
Caption: Predicted elution order based on compound polarity in reversed-phase HPLC.
Method Validation and Optimization
Once a preliminary separation is achieved, the method should be validated to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to resolve the analyte peak from potential impurities, such as starting materials (e.g., 3-azidoaniline) or degradation products (e.g., N-(3-aminophenyl)-2-phenylacetamide).
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
-
Robustness: The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and temperature.
Troubleshooting Common Issues:
-
Peak Tailing: For amide-containing compounds, secondary interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.[2] Using a high-purity, end-capped C18 column and an acidic mobile phase modifier like formic or phosphoric acid helps to minimize these interactions.[1][2]
-
Shifting Retention Times: Inconsistent mobile phase preparation, temperature fluctuations, or inadequate column equilibration can lead to shifts in retention time.[2]
References
-
Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
Publish Comparison Guide: UV-Vis Absorption Spectrum of Meta-Substituted Aryl Azides
Executive Summary
Meta-substituted aryl azides represent a critical class of photoaffinity labeling (PAL) reagents. While para-substituted variants (e.g., p-azidophenylalanine) are more common, meta-substitution is frequently employed to probe specific steric environments or when the para position is required for ligand binding affinity.
This guide provides a technical analysis of the UV-Vis spectral characteristics of meta-substituted aryl azides, contrasting them with para and ortho isomers. It details the photochemical mechanisms that dictate their utility and offers a validated experimental protocol for their characterization.
Part 1: Spectral Characteristics & Isomer Comparison
The UV-Vis absorption spectrum of an aryl azide is dominated by two primary transitions: a strong
Comparative Spectral Data
The following table summarizes the spectral shifts observed when moving the azide group from para to meta positions. Data is derived from benzoic acid and phenylalanine derivatives.
| Feature | Meta-Substituted (e.g., 3-azidobenzoic acid) | Para-Substituted (e.g., 4-azidobenzoic acid) | Ortho-Substituted (e.g., 2-azidobenzoic acid) |
| Primary | 250 – 265 nm (Hypsochromic shift) | 270 – 285 nm (Bathochromic shift) | Variable (often broadened) |
| Molar Extinction ( | Moderate (~10,000 | High (~15,000 - 20,000 | Lower (Steric inhibition of resonance) |
| Azide Stretch (IR) | Often split or shifted | ||
| Photostability (Dark) | High | High | Moderate (Proximity effects) |
| Key Electronic Effect | Inductive effect dominates; resonance is interrupted. | Strong resonance conjugation between azide and substituent. | Steric hindrance twists the azide out of plane. |
Expert Insight: The meta isomer typically absorbs at a shorter wavelength (blue-shifted) compared to the para isomer. This is because the para position allows for direct resonance conjugation (push-pull system) between the electron-donating azide group and an electron-withdrawing substituent (like a carbonyl or carboxyl), lowering the energy gap for the
Photochemical Activation Pathway
Understanding the spectrum is only useful if you understand what happens after photon absorption. Upon irradiation (typically UV-B or UV-C, <300 nm for simple aryl azides), the aryl azide extrudes nitrogen (
Diagram 1: Aryl Azide Photolysis & Failure Modes
The following diagram illustrates the critical branching pathway. Note that meta-substituted azides are highly prone to ring expansion (forming dehydroazepine) because they lack the ortho substituents that might sterically block this rearrangement.
Figure 1: Photochemical fate of aryl azides.[1] Meta-substituted azides predominantly undergo ring expansion to dehydroazepine, which acts as a long-lived electrophile, reacting with nucleophiles (e.g., amines) rather than performing true C-H insertion.
Part 2: Comparison with Alternative Photophores
When designing a photoaffinity probe, researchers must choose between Aryl Azides, Benzophenones, and Diazirines.
| Feature | Aryl Azides (Meta/Para) | Benzophenones | Diazirines (Trifluoromethyl) |
| Activation | < 300 nm (UV-B/C) | 350 - 365 nm (UV-A) | 350 - 365 nm (UV-A) |
| Reactive Species | Nitrene / Dehydroazepine | Triplet Diradical | Carbene |
| Size / Sterics | Small (Minimal perturbation) | Bulky (Can affect binding) | Small (Comparable to azide) |
| Crosslinking Efficiency | Low (< 30%) | High (Reversible excitation) | High (Irreversible) |
| Chemical Stability | Sensitive to reduction (DTT/TCEP) | Very Stable | Stable |
| Primary Risk | Ring Expansion: Reacts with solvent/nucleophiles instead of target. | Non-specific labeling: Long irradiation times required. | Synthesis: Difficult to synthesize. |
Why choose Meta-Aryl Azides? Despite the lower efficiency and ring expansion issues, they are chosen when:
-
Sterics: The binding pocket cannot accommodate a bulky benzophenone.
-
Synthetic Accessibility: They are significantly easier to synthesize than diazirines.
-
Orthogonality: They can be used in conjunction with other click-chemistry handles (though the azide itself is the click handle, photoactivation destroys it).
Part 3: Experimental Protocol for UV-Vis Characterization
This protocol is designed to validate the quality of a meta-substituted aryl azide probe and determine its concentration using Beer’s Law.
Reagents & Equipment
-
Solvent: Methanol or Ethanol (Spectroscopic grade). Avoid acetone (absorbs UV) or buffers containing amines (Tris) if photolysis is planned.
-
Cuvette: Quartz cuvette (1 cm path length). Plastic/Glass absorb <300 nm.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).
Workflow Diagram
Figure 2: Step-by-step workflow for spectral characterization and photostability testing.
Detailed Procedure
-
Dark Handling: Perform all weighing and dilution steps under low light or amber light. Aryl azides are sensitive to ambient UV.
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction from 200–400 nm.
-
Sample Measurement:
-
Prepare a ~50 µM solution of the meta-aryl azide.
-
Record the spectrum.[2]
-
Expected Result: A distinct peak between 250–265 nm. If the peak is at ~210 nm only, the azide may have degraded or the concentration is too low.
-
-
Molar Extinction Coefficient (
) Calculation: -
Photolysis Validation (Quality Control):
-
Expose the cuvette to a UV lamp (Handheld UV-B or UV crosslinker) for 30 seconds.
-
Re-measure the spectrum.
-
Success Criteria: You should observe a decrease in the azide peak (
) and a shift/broadening of the spectrum as the nitrene/dehydroazepine forms. If the spectrum does not change, the compound is not photo-active or the light source is insufficient.
-
References
-
Substituent Effects on Aryl Azides
-
Meta vs Para Comparison
- Title: Electronic absorption spectra of meta- and para-substituted diazonium and azide compounds.
- Source: Canadian Journal of Chemistry.
-
URL:[Link]
- Experimental Protocols (Azide Photolysis): Title: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Source: Thermo Fisher Scientific Technical Guide.
-
Ring Expansion Mechanisms
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extinction Coefficient Determination of Proteins [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: N-(3-azidophenyl) vs. N-(4-azidophenyl) acetamides
Aryl azides are indispensable tools in modern chemical biology, serving as versatile handles for bioconjugation (via click chemistry and Staudinger ligation) and as robust photophores for photoaffinity labeling (PAL). However, the reactivity of an aryl azide is not monolithic; it is exquisitely sensitive to the electronic nature and positional isomerism of its ring substituents.
This guide provides an in-depth, objective comparison of two closely related but mechanistically divergent molecules: N-(3-azidophenyl)acetamide (meta-substituted) and N-(4-azidophenyl)acetamide (para-substituted). By dissecting the causality behind their electronic properties, we empower researchers to select the optimal reagent for their specific assay.
Electronic Causality: Resonance vs. Induction
The fundamental difference between these two isomers lies in how the acetamido (-NHAc) group communicates electronically with the azide moiety.
-
N-(4-azidophenyl)acetamide (Para): The -NHAc group is a strong electron-donating group (EDG) via resonance (+R effect). In the para position, the nitrogen lone pair delocalizes through the aromatic
-system directly onto the carbon bearing the azide. This significantly increases the electron density of the azide group, rendering it nucleophilic and electron-rich. -
N-(3-azidophenyl)acetamide (Meta): In the meta position, direct resonance communication with the azide is forbidden by orbital symmetry. Instead, the mild inductive electron-withdrawing effect (-I effect) of the electronegative nitrogen atom dominates. Consequently, the meta-azide is relatively electron-deficient compared to its para counterpart.
Electronic effects dictating the divergent reactivity of meta and para acetamido aryl azides.
Bioconjugation Kinetics: CuAAC, SPAAC, and Staudinger Ligation
The electronic disparity directly dictates the kinetic performance of these azides in standard bioconjugation workflows.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The rate-determining step of CuAAC involves the nucleophilic attack of the copper-acetylide complex onto the azide. Electron-withdrawing properties lower the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, increasing its electrophilicity. Therefore, the electron-deficient meta isomer reacts significantly faster than the electron-rich para isomer[1].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC with cyclooctynes (e.g., BCN, DIBO) often proceeds via an inverse electron-demand mechanism where the azide acts as the electrophile. Literature confirms that electron-poor aryl azides exhibit superior reaction rates in SPAAC[2][3]. Thus, the meta isomer is kinetically privileged.
-
Staudinger Ligation: The initial step is the attack of the phosphine on the terminal nitrogen of the azide. Electron-withdrawing groups accelerate this step by enhancing the azide's electrophilicity[2]. Again, the meta isomer outpaces the para isomer.
Table 1: Quantitative & Qualitative Reactivity Comparison
| Property | N-(3-azidophenyl)acetamide (Meta) | N-(4-azidophenyl)acetamide (Para) |
| Electronic Nature | Electron-deficient (-I dominant) | Electron-rich (+R dominant) |
| CuAAC Kinetics | Fast (Lower LUMO, higher electrophilicity) | Slow (Higher LUMO) |
| SPAAC Kinetics | Fast (Favorable inverse electron-demand) | Slow |
| Staudinger Ligation | Fast (Rapid phosphine attack) | Slow |
| Photochemical Fate | Favors ring expansion to ketenimine | High ISC rate; favors triplet nitrene |
Photochemical Activation: Divergent Nitrene Fates
In photoaffinity labeling (PAL), UV irradiation of the aryl azide expels nitrogen gas, generating a highly reactive singlet nitrene (
-
For the meta isomer , the singlet nitrene rapidly undergoes ring expansion to form a 7-membered ketenimine (didehydroazepine). This long-lived electrophile is excellent for PAL because it selectively traps adjacent nucleophiles (e.g., lysine amines in a protein binding pocket)[5].
-
For the para isomer , the strong electron-donating nature of the -NHAc group drastically accelerates Intersystem Crossing (ISC). The singlet nitrene rapidly converts to a lower-energy triplet nitrene (
)[5]. Triplet nitrenes behave as diradicals, favoring non-specific C-H abstraction or dimerization to azobenzenes, which often results in lower cross-linking yields and higher background labeling[4].
Substituent effects on the photochemical pathways of aryl azides during photoaffinity labeling.
Validated Experimental Protocols
To objectively compare these reagents in your own laboratory, utilize the following self-validating protocols.
Protocol A: Comparative CuAAC Kinetic Assay (NMR-based)
Purpose: To quantify the difference in cycloaddition rates between the meta and para isomers.
-
Preparation: Prepare a 0.1 M solution of the chosen aryl azide (meta or para) and a 0.1 M solution of phenylacetylene in deuterated solvent (e.g., DMSO-
). Include 0.05 M of an internal standard (e.g., 1,3,5-trimethoxybenzene). -
Catalyst Initiation: In an NMR tube, combine 250 µL of the azide solution and 250 µL of the alkyne solution. Inject 50 µL of a pre-mixed catalytic solution (10 mM CuSO
, 20 mM THPTA ligand, 50 mM sodium ascorbate in D O). -
Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire
H-NMR spectra every 2 minutes for 2 hours at a constant temperature (e.g., 25°C). -
Self-Validation & Analysis: Integrate the disappearance of the terminal alkyne proton (~4.1 ppm) and the appearance of the triazole proton (~8.5 ppm) relative to the internal standard. The internal standard validates that no sample loss or evaporation occurred. Calculate the pseudo-first-order rate constants (
). The meta isomer will exhibit a significantly steeper conversion curve.
Protocol B: Photochemical Trapping Assay
Purpose: To evaluate the propensity of the azide to form the useful ketenimine intermediate vs. the triplet nitrene.
-
Reaction Setup: Dissolve 1 mM of the aryl azide in a 1:1 mixture of PBS (pH 7.4) and acetonitrile. Add 100 mM of diethylamine (a standard nucleophilic trap for ketenimines).
-
Irradiation & Self-Validation: Place the solution in a quartz cuvette and irradiate with a 365 nm UV LED (10 mW/cm
) for 5 minutes. Self-validation step: Run a dark control simultaneously to rule out background nucleophilic aromatic substitution prior to photolysis. -
Quenching & Analysis: Quench the reaction and analyze the mixture via LC-MS.
-
Interpretation: Quantify the peak corresponding to the azepine adduct (mass = azide - N
+ diethylamine). The meta isomer will yield a high concentration of the azepine adduct, whereas the para isomer will show increased levels of aniline (reduction product) and azobenzene (dimerization product) due to its triplet nitrene pathway.
Conclusion
The choice between N-(3-azidophenyl)acetamide and N-(4-azidophenyl)acetamide is not trivial. For applications demanding rapid bioconjugation kinetics (CuAAC, SPAAC, Staudinger) or efficient nucleophilic trapping in photoaffinity labeling, the meta isomer is unambiguously superior due to its electron-deficient nature and favorable photochemical rearrangement. The para isomer should be reserved for specialized applications where an electron-rich azide or a triplet nitrene intermediate is explicitly desired.
References
-
[1] Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. ResearchGate. URL:
-
[2] Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications (RSC Publishing). URL:
-
[3] Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC (NIH). URL:
-
[5] Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. URL:
-
[4] Photochemical Reactions in the Synthesis of Protein–Drug Conjugates. SciSpace. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 3. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
Safety Operating Guide
N-(3-azidophenyl)-2-phenylacetamide proper disposal procedures
[label =
Refining the Visualization
I'm now revising Diagram 2 to better represent the hydrolysis step and the products formed, making it clearer that the iminophosphorane intermediate breaks down to an amine and triphenylphosphine oxide. I'm focusing on better representation for D -> E and D -> F. I'm hoping to improve understanding of this key step.
Improving the Clarity
I've made the key revision to Diagram 2. I've focused on clarity, representing the hydrolysis step accurately, now that I am better representing the products of the Staudinger reduction: the amine and triphenylphosphine oxide. I'm satisfied now that key steps are clear. I'm also now updating the final guide text.
Visualizing the Workflow
I've just revised the workflow diagram to accurately capture the entire disposal process. It features a decision node to check for required or approved deactivation, followed by a Staudinger reduction step, waste segregation, labeling, and storage, and ultimately leading to EHS pickup. I'm satisfied the entire process is now properly visualized, so I'm finalizing the written guide.
Finalizing the Content
I'm now integrating all elements. I've successfully finalized both the text and the visual components. The guide now features comprehensive text with in-text citations, clear diagrams, and a structured protocol for safe handling and waste disposal, ensuring a robust and readily understandable resource for experts.
Integrating the Details
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The handling and disposal of organic azides represent one of the most critical operational safety challenges in synthetic chemistry and drug development. N-(3-azidophenyl)-2-phenylacetamide is a valuable intermediate, but its azide functional group (–N₃) imparts high-energy characteristics that demand rigorous, causally-driven safety protocols.
As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. This document provides the mechanistic reasoning behind every safety rule and delivers a self-validating, step-by-step deactivation and disposal protocol to ensure absolute laboratory safety.
Quantitative Risk Assessment & Chemical Profiling
Before handling or disposing of any organic azide, it is mandatory to evaluate its explosive potential mathematically. The stability of an organic azide is governed by the dilution of its energetic nitrogen atoms by its carbon and oxygen framework [1.4].
For N-(3-azidophenyl)-2-phenylacetamide (Chemical Formula: C₁₄H₁₂N₄O), we apply the industry-standard "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio[1].
Table 1: Quantitative Safety Assessment of N-(3-azidophenyl)-2-phenylacetamide
| Parameter | Value | Safety Threshold | Operational Interpretation |
| Carbon Atoms (N_c) | 14 | N/A | Provides the structural bulk to stabilize the molecule. |
| Nitrogen Atoms (N_n) | 4 | N/A | Includes 3 from the azide group and 1 from the amide. |
| Oxygen Atoms (N_o) | 1 | N/A | Contributes to the overall stability ratio. |
| C/N Ratio | 3.5 | ≥ 3.0 | Stable for isolation. The compound is not highly explosive under ambient conditions[1]. |
| (N_c + N_o) / N_n | 3.75 | ≥ 3.0 | Safe for standard handling. Avoids the extreme shock-sensitivity of low-MW azides[1]. |
| Rule of Six | 14 | ≥ 6 | Pass. 14 carbons per 1 energetic azide group provides sufficient energetic dilution[1]. |
Causality Note: While the mathematics indicate this compound can be safely isolated, it is an aryl azide. Aryl azides are uniquely sensitive to UV light and heat, which can trigger photodecomposition into highly reactive nitrenes. Therefore, solutions and waste must always be stored in amber glassware away from heat sources[2].
The Causality of Chemical Incompatibilities
The majority of laboratory accidents involving azides occur during the disposal phase due to improper mixing of waste streams. Understanding why certain chemicals are incompatible is the foundation of a safe laboratory.
Table 2: Critical Chemical Incompatibilities and Causality
| Incompatible Material | Chemical Consequence (The "Why") | Strict Operational Rule |
| Acids (e.g., HCl, H₂SO₄) | Acids protonate the azide ion to form hydrazoic acid (HN₃) , which is highly toxic (similar to cyanide), volatile, and explosively unstable[1],[3]. | NEVER mix azide waste with acidic waste streams. Maintain waste at pH > 7[4]. |
| Heavy Metals (Cu, Pb, Brass) | Azides react with heavy metals to form metal azides (e.g., copper azide), which are notoriously shock-sensitive and friction-sensitive explosives[5],[3]. | NEVER use metal spatulas. NEVER pour azide solutions down the drain (plumbing contains Cu/Pb)[2],[5]. |
| Halogenated Solvents (DCM, CHCl₃) | Azides react with halocarbons to form diazidomethane and triazidomethane , which are extremely unstable and detonate unpredictably[2]. | NEVER use dichloromethane or chloroform for azide reactions or waste collection[2],[1]. |
Chemical Deactivation: The Staudinger Reduction Protocol
While direct disposal into a segregated, explicitly labeled "Azide Waste" container is acceptable in some institutions[2],[5], the safest and most authoritative method for disposing of concentrated organic azides is in-lab chemical deactivation prior to EHS handoff[2],[3].
The most reliable method for deactivating N-(3-azidophenyl)-2-phenylacetamide is the Staudinger Reduction [6],[7]. This mild reaction utilizes Triphenylphosphine (PPh₃) to reduce the energetic azide into a stable primary amine, releasing harmless nitrogen gas (N₂) in the process[7].
Chemical deactivation of N-(3-azidophenyl)-2-phenylacetamide via Staudinger reduction.
Step-by-Step Deactivation Methodology
Note: Perform this entire procedure inside a certified chemical fume hood behind a blast shield.
-
Preparation & Solvent Selection: Dissolve the N-(3-azidophenyl)-2-phenylacetamide waste in a suitable non-halogenated solvent (e.g., Tetrahydrofuran (THF) or Ethanol) inside a round-bottom flask equipped with a magnetic stir bar[8].
-
Inert Atmosphere: Purge the flask with Nitrogen or Argon to prevent unwanted side reactions[8].
-
Reagent Addition: Slowly add 1.2 equivalents of Triphenylphosphine (PPh₃) to the stirring solution.
-
Causality: The addition must be slow because the formation of the iminophosphorane intermediate is exothermic and rapidly evolves N₂ gas[7].
-
-
Hydrolysis: Once gas evolution has completely ceased (indicating the full conversion to the aza-ylide), slowly add an excess of distilled water to the reaction mixture[8],[7].
-
Agitation: Stir the mixture at room temperature for 2–4 hours to ensure complete hydrolysis of the iminophosphorane into N-(3-aminophenyl)-2-phenylacetamide and triphenylphosphine oxide[7].
-
Self-Validating Quality Control: To ensure the system is self-validating, take a small aliquot of the reaction mixture and analyze it via Fourier-transform infrared spectroscopy (FTIR). The complete disappearance of the strong, asymmetric azide stretching band at ~2100 cm⁻¹ confirms the absolute destruction of the energetic functional group [8].
Logistical Disposal and EHS Handoff
Whether you are disposing of the raw azide or the deactivated amine mixture, strict logistical protocols must be followed to maintain a secure chain of custody.
Decision tree and workflow for the proper segregation and disposal of organic azide waste.
Waste Segregation Rules
-
Container Compatibility: Use only high-density polyethylene (HDPE) or glass containers. Never use containers with metal caps or metal liners[5].
-
Explicit Labeling: The waste container must be explicitly labeled with an orange "WASTE CHEMICALS" tag detailing "N-(3-azidophenyl)-2-phenylacetamide" and the exact solvent used[2],[5]. Do not use abbreviations.
-
Storage Conditions: Store the waste container in a cool, dark, well-ventilated cabinet designated exclusively for azide waste. Keep it isolated from Storage Group acids and heavy metal salts[1],[3].
-
Final Handoff: Do not allow azide waste to accumulate. Contact your institution's Environmental Health & Safety (EHS) department for routine pickup[2],[3].
References
-
Safe Handling of Azides. University of Pittsburgh Environmental Health & Safety. Available at:[Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at:[Link]
-
Standard Operating Procedure Template: Sodium Azide and Organic Azides. University of California, Santa Barbara EHS. Available at:[Link]
-
Information on Azide Compounds. Stanford University Environmental Health & Safety. Available at:[Link]
-
Staudinger Reaction. Wikipedia. Available at:[Link]
-
Azides. University of Victoria Occupational Health, Safety and Environment. Available at:[Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. uvic.ca [uvic.ca]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling N-(3-azidophenyl)-2-phenylacetamide
This technical guide provides a rigorous safety and operational framework for handling N-(3-azidophenyl)-2-phenylacetamide . As a specialized aryl azide used frequently in photoaffinity labeling and click chemistry, this compound presents a dual hazard profile: the energetic instability of the azide functionality and the biological activity of the pharmacophore.
Part 1: Risk Assessment & Stability Analysis
Before selecting PPE, we must quantify the hazard. For organic azides, stability is predicted using the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six .[1]
Compound Data:
-
Formula:
-
Molecular Weight: 252.27 g/mol
-
Structure: Phenylacetamide core coupled to a 3-azidoaniline.
Stability Calculation:
-
Interpretation: A ratio
indicates the compound is generally isolable and storable at room temperature. However, it remains an energetic material.[2] -
Specific Hazards:
-
Photosensitivity: Aryl azides decompose to nitrenes upon UV exposure (
nm). Ambient light handling should be minimized. -
Shock/Friction: While stable, the azide group can detonate under high friction (e.g., ground glass joints).[2]
-
Toxicity: Azides are cytochrome c oxidase inhibitors (similar to cyanide). Assume high acute toxicity.[3]
-
Part 2: Personal Protective Equipment (PPE) Strategy
Do not rely on standard "lab safety" defaults. The following PPE configuration is required for handling this compound in drug discovery workflows.
Core PPE (Mandatory for all scales)
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness each) | Permeation & Contrast: The outer glove protects against solvent vectors (DMSO/DCM). The inner glove is a biological barrier. If the outer glove is compromised, the color contrast (e.g., Blue over White) provides immediate visual warning. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses are insufficient. Azide dust or solubilized aerosols can bypass side shields. Goggles provide a complete seal against ocular absorption. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | Flash Fire Defense: In the event of an accidental decomposition or solvent fire, standard polyester/cotton coats can melt onto skin. FR coats self-extinguish. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary Containment: Do not use N95 masks; they do not protect against solvent vapors. All handling must occur inside a certified hood.[2][4] |
Task-Specific Upgrades
-
Weighing (>50 mg): Use a Static-Dissipative Draft Shield . Static discharge can initiate azide decomposition.
-
Synthesis/Scale-up (>100 mg): Deploy a Polycarbonate Blast Shield inside the hood.
-
Light Protection: Use Amber Glassware or wrap vessels in aluminum foil to prevent premature photolysis.
Part 3: Operational Handling & Logic
Workflow: Safe Solubilization & Reaction Setup
This workflow minimizes energy input (heat/friction) and prevents the formation of highly explosive metal azides.[4]
Figure 1: Safe Handling Workflow. Note the critical prohibition of metal tools to prevent heavy metal azide formation.[1]
Key Operational Rules:
-
No Metal Spatulas: Trace free azide ions can react with metal (Fe, Cu, Sn) spatulas to form shock-sensitive metal azides. Use Teflon, polypropylene, or ceramic tools only.
-
No Ground Glass Joints: Do not use ground glass stoppers for storage. The friction of opening a stuck stopper can detonate azide crystals trapped in the joint. Use Teflon-lined screw caps or rubber septa .
-
Solvent Selection: Avoid Dichloromethane (DCM) or Chloroform if the reaction involves amines or long durations. Azides can react with dihalomethanes to form highly explosive diazidomethane . Preferred solvents: DMSO, DMF, Methanol.
Part 4: Waste Disposal & Deactivation
Never dispose of azide residues down the drain.[3][4] They can react with copper/lead piping to create a permanent explosion hazard in the plumbing.
Deactivation Protocol (The "Nitrous Acid Kill")
This method converts the azide functionality into benign nitrogen gas and alcohols.
-
Segregate: Place waste in a container labeled "AZIDE WASTE - DO NOT MIX WITH ACIDS".
-
Reagent Prep: Prepare a 20% Sodium Nitrite (
) solution and a 20% Sulfuric Acid ( ) solution. -
The Kill Step:
-
Dilute the azide waste with water or alcohol.
-
Add excess Sodium Nitrite solution.
-
Slowly add Sulfuric Acid dropwise (in a fume hood).[4]
-
Mechanism:
-
-
Verification: Test with Starch-Iodide paper (turns blue if excess nitrite is present, indicating complete azide destruction).[4]
Figure 2: Azide Deactivation Decision Tree.
References
-
University of California, Santa Cruz (UCSC). Standard Operating Procedure: Organic Azides. EH&S.[1][4][5] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[7] Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.wayne.edu [research.wayne.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
